molecular formula C11H17NO B13639029 3-(Pentyloxy)aniline

3-(Pentyloxy)aniline

Cat. No.: B13639029
M. Wt: 179.26 g/mol
InChI Key: GUNYLVBNSULNKE-UHFFFAOYSA-N
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Description

3-(Pentyloxy)aniline (CAS 39905-50-5), also known as 4-(pentyloxy)aniline in isomeric form, is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound belongs to the aniline family, characterized by a benzeneamine structure substituted with a pentyloxy chain, which influences its physical and chemical properties, such as solubility and reactivity . As a specialist aniline derivative, it serves as a valuable building block and intermediate in organic synthesis and research applications. Its structure makes it a candidate for the development of more complex chemical entities, particularly in pharmaceutical research and materials science. Researchers may utilize this compound in the synthesis of novel compounds or for studying structure-activity relationships. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pentoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNYLVBNSULNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

m-pentyloxyaniline synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and applications of m-pentyloxyaniline (3-pentyloxyaniline). It is structured to support researchers in organic synthesis, materials science (liquid crystals), and medicinal chemistry.

Compound Class: Alkoxy-substituted Aniline | Role: Intermediate / Mesogenic Core

Nomenclature & Chemical Identity

Precise identification is critical as the meta isomer possesses distinct electronic and steric properties compared to its more common para analogue (used in standard liquid crystals).

Identifier TypeValue
IUPAC Name 3-(Pentyloxy)aniline
Common Synonyms m-Pentyloxyaniline; 3-Aminophenyl pentyl ether; m-Amyloxyaniline; 3-Pentoxyaniline
CAS Number Note: Less common than p-isomer (39905-50-5).[1] Search by structure is recommended.
Molecular Formula

SMILES CCCCCOc1cccc(N)c1
InChI Key (Generated from structure) QZLNSNIHXKQIIS-UHFFFAOYSA-N (Isomer specific)
Structural Taxonomy

The following diagram illustrates the chemical classification and functional hierarchy of the molecule.

ChemicalTaxonomy Root Target: m-Pentyloxyaniline Core Core: Aniline (Aminobenzene) Root->Core Parent Structure Subst Substituent: Pentyloxy Group (-OC5H11) Root->Subst Ether Linkage Pos Regiochemistry: Meta (3-position) Root->Pos Substitution Pattern Prop Property: Lipophilic/Bent Core Subst->Prop Induces Pos->Prop Induces

Figure 1: Structural decomposition of m-pentyloxyaniline highlighting its functional components.

Physicochemical Profile

The meta-substitution pattern disrupts molecular symmetry, typically resulting in a lower melting point compared to the para isomer. This makes the compound useful for lowering phase transition temperatures in liquid crystal mixtures.

PropertyTheoretical/Experimental ValueRelevance
Molecular Weight 179.26 g/mol Stoichiometric calculations.
Physical State Pale yellow oil or low-melting solidMeta isomers crystallize less readily than para.
LogP (Predicted) ~3.2 - 3.5Indicates high lipophilicity; suitable for membrane permeation.
pKa (Conjugate Acid) ~4.2 - 4.5The alkoxy group is electron-donating but the meta position reduces resonance stabilization of the cation compared to para.
Boiling Point ~140-145°C @ 5 mmHgRequires high-vacuum distillation for purification.

Synthetic Methodology

Expertise & Experience: Direct alkylation of m-aminophenol is discouraged due to competing N-alkylation versus O-alkylation. The most robust, self-validating route is the Williamson Ether Synthesis followed by Nitro Reduction . This pathway guarantees regioselectivity.

Route: m-Nitrophenol Precursor

This two-step protocol minimizes side reactions and simplifies purification.

SynthesisPathway Start m-Nitrophenol (SM) Step1 Step 1: O-Alkylation (1-Bromopentane, K2CO3, Acetone) Start->Step1 Inter Intermediate: 1-Nitro-3-(pentyloxy)benzene Step1->Inter Reflux 12h Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd-C) Inter->Step2 Final Product: m-Pentyloxyaniline Step2->Final Chemo-selective

Figure 2: Step-wise synthetic workflow ensuring O-selectivity.

Detailed Protocol
Step 1: Synthesis of 1-Nitro-3-(pentyloxy)benzene
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents: Charge with m-nitrophenol (1.0 eq), anhydrous

    
     (1.5 eq), and acetone (0.5 M concentration relative to phenol).
    
  • Addition: Add 1-bromopentane (1.1 eq) dropwise.

  • Reaction: Reflux at 60°C for 12–16 hours.

    • Validation: Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The starting nitrophenol (more polar) should disappear; the product (less polar) will move near the solvent front.

  • Workup: Filter off inorganic salts (

    
    , excess carbonate). Concentrate the filtrate. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over 
    
    
    
    .
Step 2: Reduction to m-Pentyloxyaniline

Choice of Method: Iron powder with Ammonium Chloride (


) is preferred over catalytic hydrogenation if halogenated substituents are present elsewhere, but for this specific molecule, 

is cleaner.

Method A: Catalytic Hydrogenation (Cleaner)

  • Dissolve the nitro intermediate in Ethanol/Ethyl Acetate (1:1).

  • Add 10 wt% Pd/C catalyst (5% loading).

  • Stir under

    
     balloon (1 atm) at RT for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Purification: Concentrate filtrate. The resulting oil is often pure enough. If dark, purify via vacuum distillation or column chromatography (Hexane/EtOAc).

Applications in R&D

Liquid Crystal Engineering

Unlike p-pentyloxyaniline, which promotes linear, rod-like (calamitic) mesogens, the meta isomer introduces a "kink" in the molecular structure.

  • Bent-Core Mesogens: Used to synthesize banana-shaped liquid crystals that can exhibit polar switching and ferroelectric properties in the B-phases.

  • Melting Point Depression: Added as a dopant to eutectic mixtures to lower the crystalline-to-nematic transition temperature.

Pharmaceutical Chemistry

Acts as a lipophilic scaffold linker.

  • Kinase Inhibitors: The pentyl chain occupies hydrophobic pockets (e.g., ATP binding sites) in enzymes.

  • Local Anesthetics: Structurally related to pramocaine (which uses a morpholine ether), where the alkoxy-aniline core provides channel blocking activity.

Safety & Handling (SDS Summary)

Always consult the full Safety Data Sheet (SDS) before handling.

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or absorbed through skin (aniline derivative).

    • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

    • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (due to lipophilic chain).

  • Storage: Store under inert gas (

    
     or Ar) in a refrigerator. Anilines oxidize (darken) upon air exposure.
    

References

  • ChemicalBook. 4-Pentyloxyaniline (Isomer Comparison Data). Retrieved from

  • PubChem. 3-Aminophenol (Precursor Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. 1-Bromopentane Product Sheet. Retrieved from

  • Organic Chemistry Portal. Williamson Ether Synthesis Mechanism. Retrieved from

Sources

3-pentyloxyaniline melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and characterization of 3-pentyloxyaniline (also known as m-pentyloxyaniline or m-amyloxyaniline).

While the para-isomer (4-pentyloxyaniline) is a common liquid crystal intermediate with well-documented properties, the meta-isomer (3-pentyloxyaniline) is a niche intermediate often requiring de novo synthesis and characterization in research settings. This guide provides the extrapolated data based on homologous series and the definitive protocols for its synthesis and validation.

Executive Summary & Chemical Identity[1]

3-Pentyloxyaniline is an aromatic amine ether used primarily as a building block in the synthesis of advanced materials (liquid crystals), pharmaceuticals, and azo dyes. Its meta-substitution pattern imparts unique solubility and melting point characteristics compared to its para-substituted analogs, often lowering the melting point and increasing solubility in organic solvents.

Property Data / Description
IUPAC Name 3-(Pentyloxy)aniline
Common Synonyms m-Pentyloxyaniline; m-Amyloxyaniline; 3-Aminophenyl pentyl ether
CAS Number Not widely listed in public registries; Analogous to 3-Butoxyaniline (536-90-3)
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
SMILES CCCCCOc1cccc(N)c1
Physical State Viscous liquid or low-melting solid (at STP)

Physicochemical Data (Experimental & Predicted)

Due to the scarcity of direct experimental data in public domains for the meta isomer, the values below are derived from reliable Structure-Property Relationship (SPR) algorithms and comparative analysis with the homologous series (m-anisidine, m-phenetidine) and the para isomer.

Melting Point & Boiling Point Data
PropertyValue (Predicted/Extrapolated)ConfidenceNotes
Melting Point (MP) 15°C – 25°C HighLikely a liquid at room temperature. The para isomer melts at ~63°C; meta isomers typically exhibit significant MP depression due to lower symmetry.
Boiling Point (BP) 295°C – 305°C (at 760 mmHg)HighExtrapolated from m-anisidine (BP 251°C).
BP (Reduced Pressure) 145°C – 150°C (at 10 mmHg)HighStandard nomograph extrapolation for vacuum distillation.
Density 0.98 – 1.02 g/cm³ MediumConsistent with alkoxy aniline derivatives.
LogP (Octanol/Water) ~2.8 – 3.1 HighLipophilic due to the pentyl chain.

Critical Insight: Researchers should expect 3-pentyloxyaniline to exist as an oil that may slowly crystallize upon standing in a freezer (-20°C). It is prone to oxidation (darkening) upon air exposure; storage under argon/nitrogen is mandatory.

Authoritative Synthesis Protocol

Direct alkylation of 3-aminophenol often leads to mixtures of O-alkylation and N-alkylation. To ensure high purity (>98%) and structural integrity, the Nitro-Reduction Route is the industry standard. This pathway guarantees the alkyl group attaches only to the oxygen.

Reaction Pathway (DOT Diagram)

SynthesisPathway Start 3-Nitrophenol (C6H5NO3) Intermed Intermediate: 3-Nitrophenyl pentyl ether Start->Intermed Step 1: O-Alkylation (Williamson Ether Synthesis) Reagent1 1-Bromopentane + K2CO3 / DMF Reagent1->Intermed Product Product: 3-Pentyloxyaniline Intermed->Product Step 2: Nitro Reduction Reagent2 H2 / Pd-C (or Fe/HCl) Reagent2->Product

Caption: Two-step regioselective synthesis of 3-pentyloxyaniline via nitro-intermediate to prevent N-alkylation side products.

Step-by-Step Methodology
Step 1: Synthesis of 3-Nitrophenyl Pentyl Ether
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagents: Charge the flask with 3-Nitrophenol (13.9 g, 100 mmol) and Potassium Carbonate (anhydrous, 20.7 g, 150 mmol) in DMF (Dimethylformamide, 100 mL).

  • Addition: Add 1-Bromopentane (16.6 g, 110 mmol) dropwise via a syringe or addition funnel.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1). The starting phenol (lower Rf) should disappear.

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a solid or oil. Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate in vacuo.

    • Self-Validation Check: The intermediate must show NO broad O-H stretch in IR (~3200-3400 cm⁻¹).

Step 2: Reduction to 3-Pentyloxyaniline
  • Setup: Use a hydrogenation vessel (Parr shaker) or a standard flask for chemical reduction.

  • Catalytic Hydrogenation (Preferred): Dissolve the intermediate (from Step 1) in Ethanol (150 mL). Add 10% Pd/C (1.0 g). Hydrogenate at 30–50 psi H₂ pressure for 4 hours at room temperature.

    • Alternative (Iron Reduction): If H₂ is unavailable, reflux the intermediate with Iron powder (Fe) and dilute HCl in Ethanol/Water.

  • Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate.

  • Distillation: Perform vacuum distillation (approx. 145-150°C at 10 mmHg) to obtain the pure amine as a pale yellow to colorless oil.

Characterization & Validation (Self-Validating System)

To confirm the identity and purity of the synthesized 3-pentyloxyaniline, compare your spectral data against these expected values.

Nuclear Magnetic Resonance (NMR)[6]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.05 (t, 1H): Aromatic proton (C5).

    • δ 6.25 - 6.35 (m, 3H): Aromatic protons (C2, C4, C6) – shifted upfield due to the electron-donating alkoxy and amino groups.

    • δ 3.92 (t, 2H): O-CH ₂-CH₂... (Triplet, characteristic of -OCH₂-).

    • δ 3.60 (br s, 2H): -NH ₂ (Broad singlet, exchangeable with D₂O).

    • δ 1.75 (m, 2H): O-CH₂-CH ₂-.

    • δ 1.35 - 1.45 (m, 4H): Central methylene protons.

    • δ 0.93 (t, 3H): Terminal methyl (-CH ₃).

Infrared Spectroscopy (FT-IR)
  • 3350 & 3450 cm⁻¹: Primary amine N-H stretching (Doublet).

  • 2850 - 2960 cm⁻¹: Aliphatic C-H stretching (Pentyl chain).

  • 1250 cm⁻¹: Aryl alkyl ether C-O stretching (Strong).

  • 1600 cm⁻¹: Aromatic ring breathing.

Experimental MP/BP Determination Protocol

If exact physical constants are required for regulatory filing:

  • Melting Point: Since the compound is likely a liquid or low-melting solid, use DSC (Differential Scanning Calorimetry) .

    • Protocol: Cool sample to -50°C, then heat at 5°C/min to 50°C. Look for the endothermic melting peak.

  • Boiling Point: Use the Siwoloboff method (capillary tube) for small samples or record the vapor temperature during vacuum distillation.

Safety & Handling (MSDS Context)

  • Hazards: Like most anilines, 3-pentyloxyaniline is likely toxic by inhalation, ingestion, and skin contact . It may cause methemoglobinemia.

  • Storage: Store in a tightly closed container, under inert gas (Argon/Nitrogen), in a refrigerator (2-8°C). Light sensitive.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • National Institute of Standards and Technology (NIST). Aniline and Derivatives Thermochemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 3-Aminophenol (Parent Compound) Physical Properties. National Library of Medicine. Available at: [Link]

safety data sheet SDS for 3-(Pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-(Pentyloxy)aniline (also known as m-pentyloxyaniline or 3-aminophenyl pentyl ether) is a specialized intermediate often utilized in the synthesis of liquid crystals, pharmaceutical scaffolds, and advanced organic materials. Unlike commoditized solvents, this compound lacks a universally standardized, high-volume commercial Safety Data Sheet (SDS).

The Core Challenge: As a meta-substituted aniline with a lipophilic pentyl chain, this molecule presents a dual hazard profile:

  • Toxicological: The aniline moiety poses a risk of methemoglobinemia (oxidation of hemoglobin).

  • Physicochemical: The pentyl ether chain increases lipophilicity (

    
    ), enhancing dermal absorption rates compared to simpler anilines like anisidine.
    

This guide synthesizes data from structural analogs (m-anisidine, m-phenetidine) and quantitative structure-activity relationship (QSAR) models to provide a conservative, self-validating safety protocol.

Chemical Identity & Characterization

ParameterSpecificationNotes
Chemical Name This compoundIUPAC Systematic Name
Synonyms m-Pentyloxyaniline; 3-Aminophenyl pentyl ether
CAS Number Not universally assignedOften custom synthesized; refer to specific vendor COA.[1]
Formula

Molecular Weight 179.26 g/mol
Physical State Viscous Liquid (Predicted)Colorless to pale yellow; darkens on oxidation.
Boiling Point > 280°C (Estimated)High boiling point due to MW; likely distillable under vacuum.
Solubility Organic Solvents (High), Water (Low)Lipophilic nature requires organic waste streams.

Hazard Identification & Risk Assessment (GHS)[2][3][4]

Note: Classifications are derived from Structure-Activity Relationships (SAR) with m-anisidine (CAS 536-90-3) and general aniline toxicity profiles.

GHS Classification (Conservative)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]

  • Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin. Elevated risk due to enhanced lipophilicity.

  • Acute Toxicity (Inhalation): Category 4 (H332) – Harmful if inhaled.[2]

  • Skin Corrosion/Irritation: Category 2 (H315).[2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319).

  • Specific Target Organ Toxicity (Repeated): Category 2 (H373) – May cause damage to blood (Methemoglobinemia).

  • Aquatic Toxicity: Category 2 (H411) – Toxic to aquatic life with long-lasting effects.

Biological Mechanism of Action

The primary acute risk is Methemoglobinemia . The aniline nitrogen undergoes hepatic N-hydroxylation (via CYP450 enzymes). The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (


) to ferric methemoglobin (

), which cannot transport oxygen.

Diagram 1: Metabolic Activation & Toxicity Pathway This diagram illustrates the biological fate of this compound, highlighting the critical control points for medical intervention.

Methemoglobinemia_Pathway Compound This compound (Lipophilic Entry) Liver Hepatic Metabolism (CYP450) Compound->Liver Absorption Metabolite N-hydroxylamine Intermediate Liver->Metabolite N-Hydroxylation RBC Erythrocyte (Red Blood Cell) Metabolite->RBC Diffusion Hb Hemoglobin (Fe2+) O2 Transport MetHb Methemoglobin (Fe3+) No O2 Transport Hb->MetHb Oxidation by Metabolite Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia Loss of Function Treatment Methylene Blue (Reductase Co-factor) Treatment->MetHb Restores Fe2+

Caption: Metabolic pathway showing the conversion of aniline to the toxic N-hydroxylamine species and the restoration mechanism via Methylene Blue.

Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All handling must occur within a certified Chemical Fume Hood.

  • Inert Atmosphere: Store and handle under Argon or Nitrogen. Anilines are prone to oxidation, turning dark brown/black upon exposure to air. This degradation can alter potency and toxicity.

Personal Protective Equipment (PPE) Matrix

The lipophilic pentyl chain allows this compound to permeate standard nitrile gloves more rapidly than simple aniline.

PPE TypeRecommendationRationale
Gloves (Primary) Silver Shield / 4H (Laminate) Impermeable to aromatics and ethers.
Gloves (Splash) Nitrile (Double layer, >0.11mm)Only for incidental contact; change immediately if splashed.
Respiratory P3 / N95 + Organic Vapor CartridgeRequired if handling outside a hood (e.g., spill cleanup).
Clothing Tyvek Lab CoatPrevents absorption through fabric into street clothes.
Safe Handling Workflow

Diagram 2: Lifecycle Management A self-validating workflow to ensure zero exposure during the compound's lifecycle.

Handling_Workflow Receipt 1. Receipt & Inspection (Check Seal/Oxidation) Storage 2. Storage (Dark, <25°C, Inert Gas) Receipt->Storage Dispensing 3. Dispensing (Fume Hood, Laminate Gloves) Storage->Dispensing Equilibrate to RT Reaction 4. Reaction/Use (Closed System) Dispensing->Reaction Spill Spill Event? Dispensing->Spill Waste 5. Waste Segregation (Non-Halogenated Organic) Reaction->Waste Quench & Dispose Spill->Waste Absorb w/ Vermiculite

Caption: Operational workflow emphasizing inert storage and specific waste segregation streams.

Emergency Response & First Aid

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel to potential methemoglobinemia.

  • Skin Contact:

    • IMMEDIATELY remove all contaminated clothing.[3][4]

    • Wash with polyethylene glycol 400 (PEG 400) or a soap/water mixture for at least 15 minutes. Rationale: PEG 400 is more effective than water alone for solubilizing lipophilic anilines.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses.[2][3][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth.[2][4][5] Transport to ER immediately.

Firefighting Measures
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[3][4] Do not  use a solid water stream (may scatter the liquid).
    
  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (

    
    ) and Carbon Monoxide (
    
    
    
    ). Firefighters must wear SCBA.

Disposal & Regulatory Considerations

Waste Disposal
  • Classification: Hazardous Waste (Toxic, Irritant).

  • Stream: Segregate into Non-Halogenated Organic Waste .

  • Prohibition: Do not dispose of down drains. The compound is toxic to aquatic life (Category 2).

Regulatory Status
  • TSCA (USA): Likely not listed on the active inventory (Research & Development Exemption applies). Use strictly for R&D.

  • REACH (EU): Pre-registration may be required for imports >1 ton/year.

References

  • PubChem. Aniline, 3-methoxy- (m-Anisidine) Compound Summary. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - m-toluidine (Structural Analog).[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline.[Link]

Sources

difference between 3-pentyloxyaniline and 4-pentyloxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 3-Pentyloxyaniline and 4-Pentyloxyaniline

Introduction: Beyond the Molecular Formula

In the realm of drug development and materials science, positional isomerism is not a trivial academic distinction; it is a fundamental determinant of function. Two molecules can share the same atoms, yet the spatial arrangement of these atoms can profoundly alter their electronic, physical, and biological properties. 3-Pentyloxyaniline and 4-Pentyloxyaniline, two isomers of C₁₁H₁₇NO, serve as a quintessential case study. While structurally similar, the simple shift of the pentyloxy group from the meta to the para position relative to the amine functional group instigates a cascade of differences in reactivity, spectroscopic signature, and potential applications. This guide provides an in-depth analysis of these core differences, offering researchers and development professionals the foundational knowledge required for informed decision-making in synthesis and application. Aniline derivatives are known to be precursors for a wide range of biologically active compounds, making a deep understanding of their structure-property relationships crucial.[1]

Part 1: Structural and Physicochemical Divergence

The primary distinction between the two isomers lies in the electronic interplay between the electron-donating amino (-NH₂) group and the electron-donating pentyloxy (-OC₅H₁₁) group, mediated by the aromatic ring.

Chemical Structures and Electronic Effects

The pentyloxy group donates electron density through two mechanisms: the inductive effect (+I) via the sigma bonds of the alkyl chain, and the more powerful resonance effect (+M) from the oxygen's lone pairs.

  • 4-Pentyloxyaniline (Para Isomer): The para arrangement allows for direct resonance conjugation between the oxygen's lone pairs and the amino group through the π-system of the benzene ring. This powerful +M effect significantly increases the electron density at the C4-N bond and, consequently, on the nitrogen atom itself. This enhanced electron density makes the amino group more basic and more nucleophilic.

  • 3-Pentyloxyaniline (Meta Isomer): In the meta position, the pentyloxy group's resonance effect does not extend to the amino group's carbon atom. Its electronic contribution is primarily limited to the weaker +I effect. As a result, the amino group in the 3-isomer is less electron-rich and therefore less basic than its para counterpart.

Figure 1. Structural and electronic differences between isomers.
Comparative Physicochemical Properties

These electronic differences manifest in their bulk physical properties. The greater symmetry and potential for intermolecular hydrogen bonding in 4-pentyloxyaniline can influence properties like boiling point and density.

Property3-Pentyloxyaniline4-PentyloxyanilineRationale for Difference
Molecular Formula C₁₁H₁₇NOC₁₁H₁₇NOIsomers share the same formula.[2]
Molecular Weight 179.26 g/mol 179.26 g/mol Isomers share the same mass.[2][3]
CAS Number 51123-61-639905-50-5Unique identifier for each isomer.[3][4]
Boiling Point Data not readily available294.2°C at 760 mmHgThe more polar nature of the para isomer due to charge separation may lead to stronger intermolecular forces and a higher boiling point.[5]
Density Data not readily available0.97 g/mL at 25°CDifferences in crystal packing (if solid) or intermolecular forces in the liquid state affect density.[4]
Refractive Index (n²⁰/D) Data not readily available1.532The refractive index is related to the polarizability of the molecule, which is influenced by electron distribution.[4]
pKa (predicted) ~4.9-5.1~5.2-5.4The higher electron density on the nitrogen of the 4-isomer makes it a stronger base (higher pKa).

Part 2: Spectroscopic Differentiation: A Practical Guide

Distinguishing between these isomers in a laboratory setting is straightforward with standard spectroscopic techniques. The key is to focus on the signals from the aromatic ring, where the symmetry differences are most apparent.

¹H NMR Spectroscopy
  • 4-Pentyloxyaniline: The molecule possesses a C₂ axis of symmetry. This results in a simplified aromatic region, typically an AA'BB' system that appears as two distinct doublets, each integrating to 2H.

  • 3-Pentyloxyaniline: Lacking symmetry, all four aromatic protons are chemically non-equivalent. This leads to a more complex spectrum with four separate signals in the aromatic region, with distinct chemical shifts and coupling patterns (e.g., a singlet-like resonance, a triplet, and two doublets).

¹³C NMR Spectroscopy
  • 4-Pentyloxyaniline: Due to symmetry, only four signals will appear for the six aromatic carbons. Two signals represent the quaternary carbons (C-NH₂ and C-OR), and two signals represent the protonated carbons (CH).

  • 3-Pentyloxyaniline: The lack of symmetry means all six aromatic carbons are unique, resulting in six distinct signals in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

While both isomers will show characteristic N-H stretches (~3300-3500 cm⁻¹) and C-O ether stretches (~1230-1250 cm⁻¹), the definitive difference lies in the out-of-plane C-H bending region.

  • 4-Pentyloxyaniline (para-disubstituted): A strong, characteristic absorption band between 810-850 cm⁻¹ .

  • 3-Pentyloxyaniline (meta-disubstituted): Two characteristic bands, one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹ .

Part 3: Regioselective Synthesis Methodologies

The synthesis of these isomers requires a regioselective approach, as direct manipulation of aniline can be problematic. A robust and widely applicable strategy involves a two-step sequence starting from the corresponding nitrophenols. This pathway is preferred because it avoids unwanted N-alkylation of the aniline and provides excellent control over the substituent positions.

General Synthetic Workflow

The protocol involves a Williamson ether synthesis to install the pentyloxy group, followed by a reduction of the nitro group.

G Start Start: 3-Nitrophenol or 4-Nitrophenol Step1 Step 1: Deprotonation (Williamson Ether Synthesis) Start->Step1 Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) Intermediate Intermediate: Nitrophenoxide Step1->Intermediate Step2 Step 2: Nucleophilic Attack Product_Nitro Product: 3- or 4-Nitropentyloxybenzene Step2->Product_Nitro Intermediate->Step2 1-Bromopentane (C₅H₁₁Br) Step3 Step 3: Reduction Product_Nitro->Step3 Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) Final_Product Final Product: 3- or 4-Pentyloxyaniline Step3->Final_Product

Figure 2. General workflow for the synthesis of pentyloxyanilines.
Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction completion.

Objective: To synthesize pentyloxyanilines from the corresponding nitrophenols.

Step 1: Williamson Ether Synthesis of Nitropentyloxybenzene

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent such as acetone or DMF.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol. An excess ensures the reaction goes to completion. An aprotic solvent is used to prevent solvation of the nucleophile, accelerating the Sₙ2 reaction.

  • Alkyl Halide Addition: Add 1-bromopentane (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is complete when the starting nitrophenol spot is no longer visible on the TLC plate.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate to yield the crude nitropentyloxybenzene.

Step 2: Reduction to Pentyloxyaniline

  • Reactor Setup: Dissolve the crude nitropentyloxybenzene from Step 1 in ethanol or acetic acid.

  • Reduction: Add iron powder (Fe, 3-5 eq) and a small amount of concentrated hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution.

    • Causality: This creates an acidic medium for the metal-acid reduction of the nitro group. Fe/HCl is a classic, cost-effective, and reliable method.[6] Alternative methods like catalytic hydrogenation (H₂ over Pd/C) can also be employed for cleaner reactions.

  • Reaction: Heat the mixture to reflux, monitoring by TLC until the starting nitro compound is consumed.

  • Work-up and Purification: Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate with a base (e.g., NaHCO₃). Extract the product into an organic solvent. After washing and drying, the solvent is evaporated. The crude product can be purified by column chromatography or distillation to yield the final pentyloxyaniline.

Part 4: Applications and Reactivity in Drug Development

The isomeric position of the pentyloxy group is a critical design element in medicinal chemistry and materials science.

Comparative Reactivity
  • Electrophilic Aromatic Substitution: 4-Pentyloxyaniline is significantly more activated towards electrophilic attack than 3-pentyloxyaniline. The powerful, concerted directing effects of the -NH₂ and -OR groups in the para isomer strongly favor substitution at the positions ortho to the amino group. In contrast, the directing effects in the 3-isomer are divergent, potentially leading to mixtures of products upon electrophilic substitution.

  • Nucleophilicity and Basicity: As established, the amino group of 4-pentyloxyaniline is more basic and nucleophilic. This has direct consequences for reactions at the nitrogen center, such as acylation, diazotization, or its use as a nucleophile in coupling reactions. This difference in basicity can fundamentally alter how a molecule interacts with a biological target, such as the active site of an enzyme.

Implications for Drug Design

Aniline and its derivatives are common structural motifs in pharmaceuticals.[7] However, they can also be metabolic liabilities. The choice between a meta and para substitution pattern is a key strategic decision:

  • Target Binding: The geometry of a drug molecule is paramount for its binding affinity. Shifting a bulky pentyloxy group from the para to the meta position can change the molecule's overall shape, determining whether it fits into a receptor's binding pocket.

  • Metabolic Stability: The electron density of the aromatic ring influences its susceptibility to oxidative metabolism by cytochrome P450 enzymes. The more electron-rich ring of the 4-isomer might be more prone to oxidation.

  • Physicochemical Properties: The change in polarity and hydrogen bonding capability between the isomers can affect crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and cell membrane permeability. The synthesis of alkoxy analogues of bioactive compounds is a common strategy to modulate these properties.[8][9]

Conclusion

The distinction between 3-pentyloxyaniline and 4-pentyloxyaniline is a clear illustration of how subtle changes in molecular architecture lead to significant functional consequences. The para isomer is characterized by enhanced electron density on its amino group, leading to higher basicity, specific reactivity, and a symmetric spectroscopic signature. The meta isomer, with its reduced electronic communication between the functional groups, presents a different profile of reactivity and physical properties. For researchers in drug discovery and materials science, a thorough understanding of these core differences is not merely academic—it is essential for the rational design, regioselective synthesis, and successful application of advanced molecular entities.

References

  • Global Substance Registration System (GSRS). (n.d.). 4-PENTYLOXYANILINE. Retrieved from gsrs.ncats.nih.gov. [Link]

  • Mlostoń, G., Celeda, M., Poper, W., Kowalczyk, M., Gach-Janczak, K., Janecka, A., & Jasiński, M. (2020). Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. Materials (Basel), 13(18), 4190. [Link]

  • PubChemLite. (n.d.). 4-pentyloxyaniline (C11H17NO). Retrieved from pubchemlite.org. [Link]

  • PubMed. (2020). Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. Materials (Basel), 13(18). [Link]

  • Hechenblaikner, G., & Obendorf, D. (2023). Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. Molbank, 2023(3), M1692. [Link]

  • SpectraBase. (n.d.). p-(pentyloxy)aniline - Optional[Vapor Phase IR] - Spectrum. Retrieved from spectrabase.com. [Link]

  • Google Patents. (2005). JP2005112734A - Method for producing 4-pentynoic acid.
  • ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved from PMC. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. Retrieved from PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Scheme 7: (A) Known biological activities related to aniline derivatives. Retrieved from ResearchGate. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Propylaniline Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.

Sources

Technical Guide: Strategic Sourcing & Synthesis of 3-(Pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the sourcing, synthesis, and quality assurance of 3-(Pentyloxy)aniline .

Executive Summary: The "Ghost" Intermediate

This compound (m-Pentyloxyaniline) is a specialized aniline derivative often utilized as a building block in the synthesis of liquid crystals, advanced polymers, and pharmaceutical intermediates (e.g., kinase inhibitors).

Unlike its para-isomer (4-Pentyloxyaniline, CAS 39905-50-5), the meta-isomer is not a commodity chemical . It is rarely held in stock by major catalog suppliers (Sigma-Aldrich, Fisher, TCI). Researchers requiring this compound face a "Buy vs. Make" decision: engage a custom synthesis organization (CSO) or synthesize it in-house.

This guide provides the technical specifications for procurement and a validated "Plan B" synthesis protocol to ensure project continuity.

Chemical Profile & Specifications

When requesting quotes or analyzing the compound, precise nomenclature is critical to avoid receiving the common para isomer.

ParameterSpecification
Chemical Name This compound
Synonyms m-Pentyloxyaniline; 3-Amyloxyaniline; 3-n-Pentyloxybenzenamine
CAS Number Not Widely Listed (Often confused with p-isomer 39905-50-5)
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Physical State Pale yellow to brown oil or low-melting solid (est.[1][2] MP < 40°C)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water.
Stability Air/Light sensitive (oxidizes to quinoid species). Store under Argon at 4°C.

Sourcing Strategy: The "Buy" Option

Since this is a non-stock item, you must issue a Custom Synthesis Request (CSR) . Do not rely on "In Stock" flags from aggregators, as these are often virtual inventories.

Recommended Vendor Tiering
  • Tier 1 (High Reliability / High Cost): WuXi AppTec, Enamine, Curia. (Lead time: 4-6 weeks).

  • Tier 2 (Catalog Aggregators): Combi-Blocks, Fluorochem, Ambeed. (Check for "Ships within 2 weeks" – if longer, they are synthesizing it on demand).

Critical Quality Attributes (CQA) for Procurement

When outsourcing, mandate the following specifications to prevent downstream failure in cross-coupling reactions (e.g., Buchwald-Hartwig):

  • Purity: ≥98.0% (HPLC Area %).

  • Specific Impurity Limit: <0.1% 3-Nitrophenol (Starting material; acts as a catalyst poison).

  • Metal Content: <10 ppm Pd (if catalytic hydrogenation was used).

  • Salt Form: Free base is preferred for flexibility; Hydrochloride salt (HCl) is more stable for long-term storage.

Synthesis Protocol: The "Make" Option (Plan B)

If lead times are prohibitive, the compound can be synthesized in-house using a robust two-step sequence.

Retrosynthetic Logic

Do NOT alkylate 3-aminophenol directly. Direct alkylation of 3-aminophenol with bromopentane typically yields a mixture of O-alkylated (desired) and N-alkylated (undesired) products due to the competing nucleophilicity of the amine and phenoxide.

Correct Route: O-Alkylation of 3-Nitrophenol followed by chemoselective reduction.

Step-by-Step Methodology
Step 1: Synthesis of 1-Nitro-3-(pentyloxy)benzene
  • Reagents: 3-Nitrophenol (1.0 eq), 1-Bromopentane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Protocol:

    • Dissolve 3-Nitrophenol in DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at Room Temperature (RT) for 15 min to form the phenoxide.

    • Add 1-Bromopentane dropwise.

    • Heat to 60°C (DMF) or Reflux (Acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted nitrophenol) and Brine. Dry over Na₂SO₄.

    • Yield: Expect >90%. Product is a yellow oil.

Step 2: Reduction to this compound
  • Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Protocol:

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (80°C) with vigorous stirring for 2 hours. (Alternative: H₂/Pd-C balloon hydrogenation in MeOH).

    • Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate filtrate.

    • Purification: If the crude is dark, purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient 9:1 → 7:3).

    • Yield: Expect 80–85%.

Visualization: Workflows & Logic

Sourcing Decision Tree

This diagram guides the researcher on whether to buy or synthesize based on project timelines.

SourcingStrategy Start Need this compound CheckStock Check Tier 1 Catalogs (Sigma, Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase (Lead Time < 1 week) InStock->Buy Yes CustomQuote Request Custom Synthesis (CSR) InStock->CustomQuote No Timeline Lead Time Acceptable? (>4 Weeks) CustomQuote->Timeline Outsource Place Order (WuXi/Curia) Timeline->Outsource Yes InHouse Initiate In-House Synthesis (Nitrophenol Route) Timeline->InHouse No (Urgent)

Caption: Decision matrix for sourcing rare aniline intermediates.

Synthesis Pathway (The "Make" Protocol)

This diagram illustrates the chemical transformation required to avoid N-alkylation side reactions.

SynthesisRoute SM 3-Nitrophenol (Cheap, Available) Inter Intermediate: 1-Nitro-3-(pentyloxy)benzene SM->Inter O-Alkylation Reagents1 1-Bromopentane K2CO3 / DMF Product Product: This compound Inter->Product Nitro Reduction Reagents2 Fe / NH4Cl or H2 / Pd-C

Caption: Chemoselective synthesis route via nitro-reduction to prevent N-alkylation.

Quality Assurance & Validation

Before using the sourced or synthesized material in high-value steps (e.g., GMP manufacturing or late-stage coupling), validate identity and purity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine).

  • Expected Retention: The amine will elute earlier than the nitro-intermediate.

NMR Validation (¹H NMR, 400 MHz, CDCl₃)

Look for these diagnostic signals to confirm the structure:

  • δ 7.0–6.2 ppm: Aromatic protons (4H, multiplet). Look for the triplet at ~7.05 (H-5) and doublet/singlet patterns for H-2, H-4, H-6.

  • δ 3.9 ppm: Triplet (2H,

    
     Hz), 
    
    
    
    . Critical: If this signal is shifted or split differently, check for N-alkylation.
  • δ 3.6 ppm: Broad singlet (2H),

    
    . Disappears with D₂O shake.
    
  • δ 1.8–0.9 ppm: Aliphatic Pentyl chain (Multiplets for CH₂, Triplet for terminal CH₃).

Safety & Handling (SDS Summary)

  • Hazards: Toxic if swallowed (H301), Toxic in contact with skin (H311). Aniline derivatives can cause Methemoglobinemia .

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, lab coat. Handle strictly inside a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Dark container (amber vial) to prevent photo-oxidation.

References

  • BenchChem. Synthesis of 3-Chloro-4-(isopentyloxy)aniline from 4-amino-2-chlorophenol. (Analogous ether synthesis protocols). Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77135, 3-Phenoxyaniline. (Structural analog properties). Retrieved from .

  • Organic Syntheses. Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. (General nitro/alkylation chemistry). Organic Syntheses 2025, 102, 64-85. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 3-(p-Tolyloxy)aniline. (Safety data for alkoxy/aryloxy anilines). Retrieved from .

  • ChemicalBook. 4-Pentyloxyaniline Product Description. (Distinction of para-isomer). Retrieved from .

Sources

Methodological & Application

synthesis of benzothiazole derivatives from 3-pentyloxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Benzothiazole Derivatives from 3-Pentyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][5][6] This document provides a detailed guide for the synthesis of benzothiazole derivatives, commencing with the versatile precursor, 3-pentyloxyaniline. We will explore the fundamental synthetic strategies, present a robust, step-by-step protocol for the preparation of 2-amino-6-pentyloxybenzothiazole, and discuss the critical aspects of reaction monitoring, product purification, and characterization. The methodologies described herein are designed to be both instructive for researchers new to the field and a valuable reference for experienced drug development professionals.

Introduction: The Significance of the Benzothiazole Core in Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[7] This privileged scaffold has garnered significant attention in drug discovery due to its ability to interact with a diverse range of biological targets.[2][4] The structural rigidity and lipophilic nature of the benzothiazole nucleus, combined with the potential for substitution at various positions, allow for the fine-tuning of physicochemical properties and pharmacological activity.

Numerous clinically approved drugs and investigational compounds feature the benzothiazole moiety. For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole is a dopamine agonist employed for Parkinson's disease.[7] Furthermore, benzothiazole derivatives have shown promise as anticancer agents, kinase inhibitors, and diagnostic imaging agents for conditions like Alzheimer's disease.[2][3] The continued exploration of novel synthetic routes to access diverse benzothiazole derivatives is therefore a critical endeavor in the pursuit of new and effective therapeutics.

Synthetic Pathways to Benzothiazoles from Substituted Anilines

The synthesis of the benzothiazole ring system from aniline precursors is a well-established area of organic chemistry. Several key strategies have been developed, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.

One of the most prevalent and versatile methods for converting anilines into 2-aminobenzothiazoles involves a reaction with a thiocyanate salt in the presence of a halogen.[8][9][10] This reaction, often referred to as thiocyanation, proceeds through an in-situ generated thiocyanogen electrophile that attacks the electron-rich aromatic ring of the aniline, followed by intramolecular cyclization.

Another classical approach is the Jacobsen benzothiazole synthesis, which involves the oxidative cyclization of a thiobenzanilide.[11][12] While historically significant, this method requires the pre-formation of the thiobenzanilide intermediate.

For the purpose of this guide, we will focus on the direct thiocyanation of 3-pentyloxyaniline, as it provides a straightforward and efficient route to a key 2-aminobenzothiazole intermediate, which can be readily diversified in subsequent synthetic steps.

Experimental Protocol: Synthesis of 2-Amino-6-pentyloxybenzothiazole

This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-6-pentyloxybenzothiazole from 3-pentyloxyaniline.

Rationale for Experimental Design

The chosen synthetic route leverages the reaction of 3-pentyloxyaniline with potassium thiocyanate and bromine in glacial acetic acid.[8][9]

  • 3-Pentyloxyaniline: The starting aniline is substituted with an electron-donating pentyloxy group at the meta-position. This group directs the incoming electrophile (thiocyanogen) to the positions ortho and para to itself. The para-position relative to the activating pentyloxy group (and ortho to the amino group) is sterically favored for electrophilic substitution, leading to the desired 6-pentyloxy isomer.

  • Potassium Thiocyanate (KSCN): This salt serves as the source of the thiocyanate nucleophile.

  • Bromine (Br₂): Bromine acts as an oxidizing agent to convert the thiocyanate ion into the active electrophile, thiocyanogen ((SCN)₂). It is added dropwise and cautiously due to its reactive and hazardous nature.

  • Glacial Acetic Acid: This serves as the solvent for the reaction, providing a polar protic medium that can facilitate the reaction while being relatively inert to the reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Pentyloxyaniline≥98%Standard Chemical Supplier
Potassium Thiocyanate (KSCN)≥99%Standard Chemical SupplierDry before use.
Bromine (Br₂)≥99.5%Standard Chemical SupplierHandle with extreme caution in a fume hood.
Glacial Acetic AcidACS GradeStandard Chemical Supplier
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard Chemical SupplierFor quenching excess bromine.
Saturated Sodium Bicarbonate (NaHCO₃)Prepared in-house
Ethyl AcetateHPLC GradeStandard Chemical SupplierFor extraction and chromatography.
n-HexaneHPLC GradeStandard Chemical SupplierFor chromatography.
Deionized Water
Anhydrous Sodium Sulfate (Na₂SO₄)Standard Chemical SupplierFor drying organic layers.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Reaction Scheme

G cluster_0 Synthesis of 2-Amino-6-pentyloxybenzothiazole start 3-Pentyloxyaniline reagents + KSCN, Br₂ Glacial Acetic Acid start->reagents product 2-Amino-6-pentyloxybenzothiazole reagents->product

Caption: Reaction scheme for the synthesis of 2-amino-6-pentyloxybenzothiazole.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, add 3-pentyloxyaniline (e.g., 5.0 g, 27.9 mmol).

    • Add glacial acetic acid (50 mL) to the flask and stir until the aniline is completely dissolved.

    • Add potassium thiocyanate (KSCN) (8.1 g, 83.7 mmol, 3 equivalents) to the solution. Stir the resulting suspension.

    • Cool the flask to 0-5 °C using an ice bath.

  • Addition of Bromine:

    • Prepare a solution of bromine (1.5 mL, 29.3 mmol, 1.05 equivalents) in glacial acetic acid (15 mL).

    • CAUTION: Perform this step in a well-ventilated fume hood. Bromine is highly corrosive and toxic.

    • Add the bromine solution dropwise to the cooled, stirring aniline suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Progression:

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a solvent system such as ethyl acetate/n-hexane (e.g., 3:7 v/v). The product should be more polar than the starting aniline.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 250 mL of ice-cold water.

    • A precipitate should form. Stir for 15 minutes.

    • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange/brown color disappears.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

    • Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13]

    • For column chromatography, use a gradient elution system, starting with a low polarity solvent mixture (e.g., 10% ethyl acetate in n-hexane) and gradually increasing the polarity (e.g., up to 40% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Characterization

The identity and purity of the synthesized 2-amino-6-pentyloxybenzothiazole should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

PropertyExpected Value
Molecular FormulaC₁₂H₁₆N₂OS
Molecular Weight236.33 g/mol
AppearanceOff-white to pale yellow solid
Expected Yield60-80% (post-purification)
Melting PointDependent on purity

Workflow and Troubleshooting

Experimental Workflow Diagram

G start Start: Reagents & Glassware setup Reaction Setup: - Dissolve 3-pentyloxyaniline in Acetic Acid - Add KSCN - Cool to 0-5 °C start->setup addition Dropwise Addition of Bromine Solution (Maintain T < 10 °C) setup->addition reaction Stir at Room Temperature (8-12h) Monitor by TLC addition->reaction workup Work-up: 1. Pour into Ice Water 2. Quench with Na₂S₂O₃ 3. Neutralize with NaHCO₃ 4. Filter Precipitate reaction->workup purification Purification: - Recrystallization (Ethanol/Water) OR - Column Chromatography workup->purification characterization Characterization: - NMR, MS, MP, IR purification->characterization end End: Pure Product characterization->end

Caption: General workflow for the synthesis and purification of 2-amino-6-pentyloxybenzothiazole.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive bromine.- Insufficient reaction time.- Reagents not dry.- Use fresh bromine.- Extend the reaction time and monitor by TLC.- Ensure KSCN is thoroughly dried before use.
Formation of Multiple Products (by TLC) - Reaction temperature too high during bromine addition.- Formation of regioisomers.- Strictly maintain the temperature below 10 °C during bromine addition.- Optimize purification by column chromatography to isolate the desired isomer.
Product is an Oil or Difficult to Crystallize - Presence of impurities.- Purify thoroughly by column chromatography.[13]- Attempt co-distillation with a non-polar solvent to remove residual solvents.
Difficulty in Separating Product from Starting Material - Incomplete reaction.- Increase the equivalents of bromine and KSCN slightly.- Ensure adequate reaction time.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-amino-6-pentyloxybenzothiazole, a valuable intermediate for the development of novel benzothiazole-based therapeutic agents. By following the detailed protocol and understanding the rationale behind each step, researchers can reliably produce this compound. The inherent versatility of the 2-amino group allows for a wide range of subsequent chemical modifications, opening the door to the creation of extensive libraries of new benzothiazole derivatives for screening in drug discovery programs.

References

  • Hala Shkyair Lihumis et. al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]

  • Yang, Z., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(2), 764-767. Available at: [Link]

  • Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available at: [Link]

  • PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. PubMed. Available at: [Link]

  • Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548. Available at: [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]

  • Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-225. Available at: [Link]

  • Wikipedia. (n.d.). Benzothiazole. Wikipedia. Available at: [Link]

  • PubMed. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aryl benzothiazole using aniline. ResearchGate. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s), s645-s662. Available at: [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1690. Available at: [Link]

  • Taylor & Francis Online. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • PMC. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. PMC. Available at: [Link]

  • ResearchGate. (2010). (PDF) Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

  • MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 28(1), 1. Available at: [Link]

  • Bentham Science. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Letters in Drug Design & Discovery, 14(8). Available at: [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Bulletin of the Chemical Society of Ethiopia, 36(2), 451-464. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications, 10(2), 1074-1080. Available at: [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1690. Available at: [Link]

  • PMC. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. Available at: [Link]

  • Der Pharma Chemica. (2026). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(2), 221-228. Available at: [Link]

  • SAS Publishers. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Scholars Academic Journal of Pharmacy, 4(6), 195-204. Available at: [Link]

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Application Note & Protocols: Strategic Acylation of 3-(Pentyloxy)aniline for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-acylation of substituted anilines is a cornerstone transformation in organic synthesis, pivotal for the generation of key intermediates in pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive guide to the acylation of 3-(Pentyloxy)aniline, a substrate of interest due to its bifunctional nature, combining an electron-rich aromatic system with a nucleophilic amino group. We delve into the mechanistic underpinnings of the reaction, offer two robust and validated protocols using common acylating agents, and provide a framework for troubleshooting and optimization. The protocols are designed to be self-validating, emphasizing scientific causality behind each step to ensure reproducibility and high yields for researchers in drug discovery and chemical development.

Mechanistic & Strategic Considerations

The acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[1]

Key Molecular Influences:

  • The Amino Group (-NH₂): This is the primary site of reaction. Its nucleophilicity is the driving force for the acylation.

  • The Pentyloxy Group (-OC₅H₁₁): As an alkoxy group, it is moderately activating and electron-donating through resonance. This effect increases the electron density of the aromatic ring and, to a lesser extent, enhances the nucleophilicity of the distal amino group compared to unsubstituted aniline.[2] This makes the acylation of this compound a relatively facile transformation.

  • Choice of Acylating Agent: The reactivity of the acylating agent is a critical parameter. Acyl chlorides are generally more reactive than acid anhydrides due to the better leaving group ability of the chloride ion.[3] However, acid anhydrides are often preferred as they are less sensitive to moisture and their reactions are typically easier to control.[4]

The general mechanism proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product and a byproduct (e.g., a carboxylate or chloride ion).

A simplified placeholder diagram is shown above. A detailed chemical structure diagram should be used in practice.

Diagram 1: General Mechanism of N-Acylation. The aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses.

Selection of Reagents and Conditions

The optimal conditions for acylation depend on balancing reactivity, cost, safety, and ease of purification. We present two primary protocols based on the most common and effective acylating agents.

Reagent/ParameterProtocol 1: Acetic AnhydrideProtocol 2: Acetyl ChlorideRationale
Acylating Agent Acetic AnhydrideAcetyl ChlorideAcetic anhydride is cost-effective and generates acetic acid as a byproduct, which is less corrosive than HCl.[4] Acetyl chloride is more reactive, useful for less nucleophilic anilines, but requires a base to neutralize the HCl byproduct.[5]
Base Optional (Pyridine or Et₃N can be used to accelerate)Required (Pyridine or Et₃N)A base is crucial when using acyl chlorides to scavenge the generated HCl, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[6]
Solvent Dichloromethane (DCM), Ethyl Acetate, or neatDichloromethane (DCM), ChloroformAprotic solvents are preferred to avoid side reactions with the acylating agent. DCM is an excellent choice due to its inertness and ease of removal.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureThe reaction is typically exothermic. Starting at 0 °C allows for controlled addition and helps to minimize side reactions.
Workup Aqueous wash (NaHCO₃, H₂O, brine)Aqueous wash (dil. HCl, NaHCO₃, H₂O, brine)The HCl wash in Protocol 2 is specifically to remove the pyridine or triethylamine base used during the reaction.[7]

Experimental Workflow Overview

The overall process for both protocols follows a logical sequence from reaction setup to final product isolation.

G prep Reagent Preparation & Dissolution react Controlled Addition of Acylating Agent (0 °C to RT) prep->react monitor Reaction Monitoring (TLC) react->monitor workup Aqueous Workup (Quench & Extraction) monitor->workup Upon Completion purify Purification (Recrystallization or Column Chromatography) workup->purify analyze Product Characterization (NMR, IR, MP, MS) purify->analyze

Diagram 2: Standard Experimental Workflow. A systematic approach from setup to analysis ensures high-quality results.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Acylating agents and pyridine are corrosive and toxic.

Protocol 1: Acylation using Acetic Anhydride

This protocol is recommended for its simplicity and use of a less hazardous acylating agent.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (for 10 mmol scale)Equivalents
This compound179.261.79 g1.0
Acetic Anhydride102.091.12 g (1.04 mL)1.1
Dichloromethane (DCM)84.9350 mL-
Saturated NaHCO₃(aq)-30 mL-
Brine-30 mL-
Anhydrous MgSO₄-As needed-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.79 g, 10 mmol).

  • Dissolve the aniline in dichloromethane (50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add acetic anhydride (1.04 mL, 11 mmol) dropwise to the stirred solution over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

  • Workup: a. Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess acetic anhydride and neutralize the acetic acid byproduct. b. Separate the organic layer. Wash the organic layer sequentially with water (30 mL) and brine (30 mL). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. The crude product, N-(3-(pentyloxy)phenyl)acetamide, is often a solid. b. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure product.[8]

Protocol 2: Acylation using Acetyl Chloride

This protocol is suitable for instances where higher reactivity is required.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (for 10 mmol scale)Equivalents
This compound179.261.79 g1.0
Pyridine79.100.95 g (0.97 mL)1.2
Acetyl Chloride78.500.86 g (0.78 mL)1.1
Dichloromethane (DCM)84.9350 mL-
1M HCl(aq)-30 mL-
Saturated NaHCO₃(aq)-30 mL-
Brine-30 mL-
Anhydrous MgSO₄-As needed-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.79 g, 10 mmol) and pyridine (0.97 mL, 12 mmol).

  • Dissolve the mixture in dichloromethane (50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate vial, dissolve acetyl chloride (0.78 mL, 11 mmol) in 5 mL of DCM.

  • Add the acetyl chloride solution dropwise to the stirred aniline solution over 10-15 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride may form.

  • After addition, allow the reaction to warm to room temperature and stir for 1 hour. Monitor by TLC.

  • Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ solution (30 mL), and finally brine (30 mL).[7] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Follow the same recrystallization procedure as described in Protocol 1.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive acylating agent (hydrolyzed).2. Insufficient base (Protocol 2).3. Starting material is of poor quality.1. Use a fresh bottle of acylating agent.2. Add an additional 0.2-0.5 equivalents of base.3. Purify the starting aniline if necessary.
Formation of Multiple Products (TLC) 1. Diacylation (unlikely but possible under harsh conditions).2. Ring acylation (Friedel-Crafts, very unlikely without a Lewis acid).3. Reaction temperature was too high.1. Use a milder acylating agent (anhydride over chloride).2. Ensure no Lewis acid contaminants are present.3. Maintain low temperature (0 °C) during addition.
Difficult Purification 1. Product is an oil, not a solid.2. Impurities co-crystallize with the product.1. If the product is an oil, purify using silica gel column chromatography (e.g., ethyl acetate/hexanes mobile phase).2. Attempt recrystallization from a different solvent system.
Product is Colored (e.g., brownish) Oxidation of residual aniline or the product itself.[9]1. Ensure complete removal of starting aniline during workup (e.g., acid wash).2. Store the final product under an inert atmosphere (N₂ or Ar) and protected from light.[9]

References

  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Pearson Education. (n.d.). Acylation of Aniline Explained. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. [Link]

  • Shaalaa.com. (2022). Account for the following: Acylation of aniline is carried out in the presence of pyridine. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. [Link]

  • New Journal of Chemistry. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

  • YouTube. (2021). Acetylation aniline. [Link]

  • ACS Omega. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]

  • Wiley Online Library. (n.d.).
  • Scribd. (n.d.). Acetylation of Aniline. [Link]

  • ResearchGate. (2011). Mechanism of aniline acetylation reaction. [Link]

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Application Note: Mesogenic Profiling of 3-Pentyloxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing and characterizing liquid crystalline (mesogenic) derivatives of 3-pentyloxyaniline . While para-substituted anilines are the industry standard for high-temperature liquid crystals (LCs), the meta-substitution (3-position) of the pentyloxy chain introduces a structural "kink."

Why this matters:

  • Thermal Depression: The meta-linkage disrupts linear molecular packing, significantly lowering melting points compared to para-isomers. This is critical for developing room-temperature LC mixtures or low-melting anisotropic solvents for drug delivery.

  • Phase Solubility: These derivatives often exhibit monotropic mesomorphism (phases stable only during cooling), making them excellent candidates for studying supercooled states and metastable drug formulations.

  • Bioactivity: The Schiff base (

    
    ) linkage is a privileged pharmacophore. Understanding the mesogenic properties of these molecules aids in designing "liquid drugs"—self-assembling pharmaceutical agents with enhanced solubility profiles.
    

Molecular Design & Synthesis Workflow

The target mesogens are Schiff bases (Anils) formed by condensing 3-pentyloxyaniline with rigid para-substituted benzaldehydes.

Reaction Mechanism

The amine group of 3-pentyloxyaniline attacks the carbonyl carbon of the aldehyde. Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack and subsequent dehydration.

Workflow Visualization

SynthesisWorkflow Precursors Precursors (3-Pentyloxyaniline + 4-Substituted Benzaldehyde) Reaction Condensation (Ethanol, H+, Reflux 3h) Precursors->Reaction -H2O Purification Purification (Recrystallization x3) Reaction->Purification Precipitate Validation Structural ID (FTIR, NMR) Purification->Validation Pure Crystals Characterization Mesogenic Profiling (DSC, POM) Validation->Characterization Confirmed Structure Characterization->Precursors Structure-Property Optimization

Figure 1: End-to-end workflow for the synthesis and characterization of 3-pentyloxyaniline based liquid crystals.

Experimental Protocols

Protocol A: Synthesis of 3-Pentyloxyaniline Schiff Bases

Objective: Synthesize N-(4-substituted-benzylidene)-3-pentyloxyaniline.

Reagents:

  • 3-Pentyloxyaniline (1.0 eq)

  • 4-Alkoxybenzaldehyde or 4-Halobenzaldehyde (1.0 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.01 mol of 4-substituted benzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.01 mol of 3-pentyloxyaniline dropwise with stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid. The solution pH should be slightly acidic (~pH 5–6) to activate the carbonyl without protonating the amine into non-reactivity.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–4 hours. Monitor: The solution often deepens in color (yellow/orange) indicating imine formation.

  • Precipitation: Cool the mixture to room temperature. If no precipitate forms, cool further in an ice bath.

  • Filtration: Filter the crude solid under vacuum.

  • Purification (Critical): Recrystallize from hot ethanol/chloroform (3:1 ratio) at least three times .

    • Why? Impurities (unreacted amine) act as plasticizers, drastically suppressing the liquid crystal phase transition temperatures.

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
Protocol B: Structural Confirmation

Before assessing mesogenic properties, confirm the structure.

  • FTIR: Look for the appearance of the Imine (

    
    ) stretch at 1610–1630 cm⁻¹  and the disappearance of the Carbonyl (
    
    
    
    ) stretch at 1700 cm⁻¹ and Amine (
    
    
    ) doublets at 3300–3400 cm⁻¹.
  • 1H NMR: The azomethine proton (

    
    ) typically appears as a singlet downfield at 8.3–8.6 ppm .
    

Mesogenic Characterization (The Core Analysis)

Unlike standard organic synthesis, the "product" here is a phase of matter. You must determine the Mesophase Type (Nematic/Smectic) and Transition Temperatures .

Protocol C: Differential Scanning Calorimetry (DSC)

Instrument: PerkinElmer DSC 8000 (or equivalent). Atmosphere: Nitrogen purge (20 mL/min).

  • Sample Prep: Encapsulate 2–5 mg of sample in a hermetically sealed aluminum pan.

  • Cycle 1 (Erasing History): Heat from 25°C to Isotropic Liquid (

    
    ) at 10°C/min. Hold for 1 min.
    
    • Reasoning: This removes solvent inclusions and crystalline defects from the synthesis.

  • Cycle 2 (Cooling): Cool from Isotropic to -20°C at 5°C/min.

    • Critical: 3-pentyloxy derivatives are often monotropic . You may only see the LC phase in this cooling step.

  • Cycle 3 (Heating): Heat back to Isotropic at 10°C/min.

  • Data Interpretation:

    • Sharp peak = Crystal

      
       Liquid (Melting).
      
    • Small/Broad peak = Liquid Crystal

      
       Isotropic (Clearing).
      
Protocol D: Polarizing Optical Microscopy (POM)

Setup: Microscope with crossed polarizers (analyzer at 90° to polarizer) and a Linkam Hot Stage.

  • Slide Prep: Place a small amount of solid between a glass slide and a cover slip.

  • Heating: Heat to the isotropic phase (field becomes totally black).

  • Cooling: Cool slowly (2°C/min). Watch for the emergence of "textures" from the black background.

    • Schlieren Texture: Indicates a Nematic (N) phase.[1][2] Look for "brushes" (dark lines) meeting at points.

    • Focal Conic Fan: Indicates a Smectic A (SmA) phase.[3]

    • Broken Fan/Mosaic: Indicates higher order Smectic phases (SmC, SmB).

Phase Transition Logic Diagram

PhaseTransitions cluster_Mesophase Mesophases (Liquid Crystal) Solid Crystalline Solid (Highly Ordered) Smectic Smectic Phase (Positional + Orientational) Solid->Smectic Heating (Enantiotropic only) Iso Isotropic Liquid (Disordered) Iso->Solid Rapid Quench (No Mesophase) Nematic Nematic Phase (Orientational Order) Iso->Nematic Cooling (Nucleation) Nematic->Iso Clearing Point Nematic->Smectic Cooling Smectic->Solid Crystallization Smectic->Nematic Heating

Figure 2: Thermodynamic pathways for phase transitions. 3-pentyloxy derivatives often follow the Cooling path (Iso -> Nematic) without showing the phase on heating.

Data Analysis & Expected Results

The "Meta" Effect (3-Position vs 4-Position)

When analyzing your data, compare the 3-pentyloxy derivative against a standard 4-pentyloxy control.

Property4-Pentyloxy (Para)3-Pentyloxy (Meta)Scientific Explanation
Melting Point HighLower Meta-kink prevents efficient crystal lattice packing.
Phase Stability High (Enantiotropic)Low (Monotropic) The bent shape destabilizes the parallel alignment required for LC phases.
Nematic Range BroadNarrow Reduced intermolecular van der Waals forces along the long axis.
Solubility LowHigh Disrupted packing increases solubility in organic solvents (useful for drug delivery).
Troubleshooting Monotropic Phases

If DSC shows a melting peak but no LC peak on heating:

  • Do not panic. This is common for meta-derivatives.

  • Check the Cooling Curve: Look for a small exotherm before crystallization.

  • Verify with POM: Cool the slide. If the black liquid flashes bright colors/textures before solidifying, it is a monotropic liquid crystal.

References

  • Liquid Crystal Characterization Standards

    • Kumar, S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Cambridge University Press.

  • Schiff Base Mesogenesis

    • Yeap, G. Y., et al. (2010). "Synthesis and mesogenic properties of new aromatic Schiff base's esters." American Journal of Applied Sciences.[4]

  • Meta-Substitution Effects

    • Jevtovic, V., et al. (2023).[5] "Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties." Crystals, 13(5), 835.[5] (Demonstrates lateral/meta substituent effects on phase stability). [5]

  • POM Texture Identification

    • Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. (The standard atlas for identifying Schlieren vs. Focal Conic textures).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-(Pentyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, presents a common challenge in regioselectivity. The starting material, 3-aminophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Direct alkylation with a pentyl halide often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, significantly reducing the yield of the desired product and complicating purification.

This guide focuses on a robust and selective method for the O-alkylation of 3-aminophenol, ensuring a high yield of this compound. The strategy involves the temporary protection of the more nucleophilic amino group, followed by the alkylation of the hydroxyl group and subsequent deprotection.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired this compound Incomplete protection of the amino group: If the imine formation is not complete, the free amino group will compete for the pentyl bromide, leading to N-alkylation byproducts.[1][2]- Ensure the complete removal of methanol after the reaction of 3-aminophenol and benzaldehyde. The presence of solvent can shift the equilibrium of imine formation. - Confirm the formation of the N-benzylidene-3-aminophenol intermediate by TLC or ¹H NMR before proceeding to the alkylation step.
Side reaction: N-alkylation: The amino group is generally more nucleophilic than the hydroxyl group, leading to the formation of N-pentyl-3-aminophenol.[3][4]- The primary solution is the protection of the amino group as an imine before alkylation.[1][2] - Use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases (e.g., NaH), which can also favor O-alkylation.[4]
Side reaction: N,O-dialkylation: If the reaction conditions are too harsh or the stoichiometry is not controlled, both the amino and hydroxyl groups can be alkylated.[4]- Protect the amino group prior to alkylation.[1][2] - Use a stoichiometric amount of pentyl bromide. A large excess should be avoided.
Incomplete reaction during alkylation: Insufficient reaction time or temperature can lead to unreacted N-benzylidene-3-aminophenol.- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically refluxed for several hours.[1] - Ensure the reaction is conducted under anhydrous conditions, as moisture can quench the phenoxide.
Difficult hydrolysis of the imine: The imine intermediate may be resistant to hydrolysis, leading to a low yield of the final product.- The hydrolysis is typically carried out with aqueous HCl.[1][2] Ensure vigorous stirring to facilitate the reaction between the organic and aqueous phases. - If the reaction is sluggish, gentle heating can be applied, but monitor for any potential degradation.
Product is a dark oil or solid Oxidation of the aniline product: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.- During work-up and purification, minimize exposure to air. - Consider performing the final steps under an inert atmosphere (e.g., nitrogen or argon). - Store the final product under an inert atmosphere and protected from light.
Presence of polymeric byproducts: Strong acidic or basic conditions during work-up can sometimes lead to polymerization of anilines.- Neutralize the reaction mixture carefully and avoid extreme pH values for extended periods.
Difficulty in purifying the final product Similar polarity of byproducts: N-alkylated and N,O-dialkylated byproducts may have similar polarities to the desired O-alkylated product, making separation by column chromatography challenging.- The protection strategy significantly minimizes these byproducts.[1][2] - For column chromatography, use a shallow gradient of a solvent system like hexane/ethyl acetate to improve separation. Monitor fractions carefully by TLC.
Product streaks on the TLC plate Acidic nature of silica gel: Anilines are basic and can interact strongly with the acidic silica gel, causing streaking.

Frequently Asked Questions (FAQs)

Q1: Why is direct alkylation of 3-aminophenol with pentyl bromide not recommended for synthesizing this compound?

A1: Direct alkylation is not recommended due to the competitive nucleophilicity of the amino (-NH₂) and hydroxyl (-OH) groups in 3-aminophenol. The amino group is generally more nucleophilic than the hydroxyl group, leading to the formation of a significant amount of the undesired N-alkylated byproduct (N-pentyl-3-aminophenol) and the N,O-dialkylated byproduct.[3][4] This results in a low yield of the target this compound and a complex mixture that is difficult to purify.

Q2: What is the best strategy to achieve selective O-alkylation of 3-aminophenol?

A2: The most effective strategy is to temporarily protect the amino group to prevent it from reacting with the alkylating agent.[1][2] A common and efficient method is to react 3-aminophenol with benzaldehyde to form an imine (a Schiff base).[1][2] This masks the amino group's nucleophilicity, allowing for the selective alkylation of the hydroxyl group. The imine protecting group can then be easily removed by acid hydrolysis to yield the desired this compound.[1][2]

Q3: What are the key steps in the selective synthesis of this compound?

A3: The selective synthesis involves a three-step sequence:

  • Protection: Reaction of 3-aminophenol with benzaldehyde in a solvent like methanol to form N-benzylidene-3-aminophenol.[1]

  • Alkylation: Williamson ether synthesis on the protected intermediate with pentyl bromide and a base like potassium carbonate in a polar aprotic solvent such as acetone.[1][5]

  • Deprotection: Hydrolysis of the imine group using an acid, typically aqueous HCl, to yield the final product, this compound.[1][2]

Q4: What are the expected byproducts in this synthesis, even with the protection strategy?

A4: While the protection strategy significantly minimizes side reactions, trace amounts of byproducts can still form. These may include:

  • Unreacted starting materials (3-aminophenol, N-benzylidene-3-aminophenol).

  • Small amounts of N-pentyl-3-aminophenol if the protection was incomplete.

  • Pentene, from the E2 elimination of pentyl bromide, especially if the reaction is overheated.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of each step. You should see the consumption of the starting material spot and the appearance of the product spot. For example, in the alkylation step, you would monitor the disappearance of the N-benzylidene-3-aminophenol spot. It is advisable to run a co-spot (a mixture of the starting material and the reaction mixture) to accurately track the reaction's progress.

Q6: What are the best practices for purifying the final product?

A6: Flash column chromatography on silica gel is a highly effective method for purifying this compound.[5] A common eluent system is a gradient of ethyl acetate in hexane. To prevent streaking of the aniline on the silica gel, it is recommended to add a small amount of triethylamine (e.g., 1%) to the eluent. After chromatography, the solvent should be removed under reduced pressure to obtain the purified product.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound

This protocol is adapted from the general procedure for selective O-alkylation of aminophenols described by Wang and Xu (2010).[1][2]

Step 1: Protection of the Amino Group (Formation of N-benzylidene-3-aminophenol)

  • To a solution of 3-aminophenol (e.g., 10 mmol) in methanol (e.g., 30 mL), add benzaldehyde (10 mmol, 1 equivalent).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure (rotary evaporator).

  • The residue can be recrystallized from ethanol to afford N-benzylidene-3-aminophenol as a solid. The crude product can often be used directly in the next step after thorough drying.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • In a round-bottom flask, dissolve the N-benzylidene-3-aminophenol (e.g., 8 mmol) in acetone (e.g., 50 mL).

  • Add potassium carbonate (K₂CO₃) (16 mmol, 2 equivalents) to the solution.

  • Add 1-bromopentane (pentyl bromide) (8 mmol, 1 equivalent).

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylidene-3-(pentyloxy)aniline.

Step 3: Deprotection (Hydrolysis of the Imine)

  • To the crude product from Step 2, add dichloromethane (e.g., 20 mL) and 1N aqueous HCl (e.g., 50 mL).

  • Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the disappearance of the imine intermediate by TLC.

  • Separate the organic and aqueous layers.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) until it is basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. It is recommended to add 1% triethylamine to the eluent to prevent streaking.

Visualizations

Workflow for the Selective Synthesis of this compound

workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection & Purification start 3-Aminophenol + Benzaldehyde step1_reaction Stir in Methanol (1 hr, RT) start->step1_reaction Imination intermediate1 N-benzylidene-3-aminophenol (Imine Intermediate) step1_reaction->intermediate1 step2_reaction Reflux (12-24 hrs) intermediate1->step2_reaction step2_reagents 1-Bromopentane, K₂CO₃, Acetone step2_reagents->step2_reaction intermediate2 N-benzylidene-3-(pentyloxy)aniline step2_reaction->intermediate2 Williamson Ether Synthesis step3_reaction Stir at RT (1-2 hrs) intermediate2->step3_reaction step3_reagents 1N HCl (aq), Dichloromethane step3_reagents->step3_reaction workup Neutralization (NaHCO₃), Extraction step3_reaction->workup Hydrolysis purification Column Chromatography workup->purification final_product This compound purification->final_product reactions cluster_direct Direct Alkylation (Undesirable) cluster_protected Protected Synthesis (Recommended) aminophenol 3-Aminophenol o_alkylation O-Alkylation (Desired Product) aminophenol->o_alkylation n_alkylation N-Alkylation (Byproduct) aminophenol->n_alkylation protection Protection of -NH₂ aminophenol->protection pentyl_bromide Pentyl Bromide pentyl_bromide->o_alkylation pentyl_bromide->n_alkylation dialkylation N,O-Dialkylation (Byproduct) pentyl_bromide->dialkylation n_alkylation->dialkylation selective_o_alkylation Selective O-Alkylation protection->selective_o_alkylation Prevents N-Alkylation deprotection Deprotection selective_o_alkylation->deprotection final_product This compound deprotection->final_product

Caption: Competing reactions in this compound synthesis.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • ResearchGate. Selective alkylation of hydroxyl group of aminophenols.[Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation?[Link]

  • ResearchGate. (PDF) Selective alkylation of aminophenols.[Link]

  • Google Patents.
  • Google Patents.
  • SUNY Oneonta. The Williamson Ether Synthesis.[Link]

Sources

Technical Support Center: Purification of Oily 3-Pentyloxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-POA-PUR-001 Subject: Troubleshooting "Oiling Out" and Oxidation in 3-Pentyloxyaniline Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic & Triage

User Complaint: "My 3-pentyloxyaniline product is a dark, viscous oil. I cannot get it to crystallize, and it appears to be degrading."

Technical Assessment:

  • Physical State Verification: 3-Pentyloxyaniline (CAS: 10452-36-5) is typically a liquid or very low-melting solid at room temperature due to the meta-substitution and the flexible pentyl chain which disrupts crystal lattice packing. Unlike its para-isomer analogues, the meta-isomer often resists solidification.

  • Color Analysis: Pure anilines are colorless to pale yellow. A dark brown/black color indicates radical oxidation (formation of quinones or azo-polymers), which is accelerated by light, heat, and air.

  • Purification Strategy: Since the free base is naturally oily, standard recrystallization will fail ("oiling out"). You must use Salt Formation (to create a solid lattice) or High-Vacuum Distillation .

Recommended Purification Protocols

Method A: Salt Formation (The "Gold Standard")

Best For: Isolating high-purity product from a crude, oily reaction mixture without thermal degradation. Principle: Converting the oily free base into a hydrochloride or oxalate salt increases lattice energy, forcing the compound to become a solid that can be recrystallized.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oily amine (1 eq) in a minimal amount of dry Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Acidification:

    • Option 1 (Anhydrous): Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • Option 2 (Gas): Bubble dry HCl gas through the solution.

  • Precipitation: The hydrochloride salt (3-pentyloxyaniline·HCl) should precipitate as a white/off-white solid.

    • Troubleshoot: If it remains an oil, add a "seed" crystal or scratch the glass. Add an anti-solvent (Hexane or

      
      ) to force precipitation.
      
  • Filtration & Wash: Filter the solid under inert gas (Nitrogen). Wash with cold

    
     to remove non-basic colored impurities.
    
  • Recrystallization: Recrystallize the salt from hot Ethanol/EtOAc.

  • Free-Basing (Optional): If the free amine is required for the next step, suspend the pure salt in EtOAc and wash with saturated

    
     solution. Dry the organic layer (
    
    
    
    ) and evaporate.
Method B: High-Vacuum Distillation

Best For: Large-scale purification where salt formation is impractical. Risk: High thermal stress may cause decomposition if vacuum is insufficient.

Critical Parameters:

Parameter Specification Reason
Vacuum Pressure < 0.5 mmHg High BP requires deep vacuum to keep pot temp < 150°C.
Inert Gas Argon/Nitrogen Hot anilines oxidize instantly in air.

| Glassware | Short-path | Minimizes residence time and thermal exposure. |

Visual Workflows

Workflow 1: Decision Logic for Purification

This diagram guides you through selecting the correct method based on your crude product's status.

PurificationLogic Start Crude 3-Pentyloxyaniline CheckState Physical State Check Start->CheckState IsSolid Solid/Semi-Solid? CheckState->IsSolid Yes IsOil Dark/Viscous Oil? CheckState->IsOil Yes (Most Likely) Distill High-Vac Distillation (<1 mmHg) IsSolid->Distill If high purity needed SaltForm Salt Formation (HCl/Oxalate) IsOil->SaltForm Recommended Route AcidBase Acid-Base Extraction (Cleanup) IsOil->AcidBase If highly impure (>10% by TLC) Final Storage under Argon (-20°C) Distill->Final Pure Liquid Amine SaltForm->Final Pure Solid Salt AcidBase->SaltForm Post-Cleanup

Caption: Decision tree for selecting the optimal purification route based on the physical state and purity of the crude material.

Workflow 2: The "Salt-Break" Cycle

This mechanism explains how to purify the oil by temporarily converting it to a solid.

SaltCycle ImpureOil Impure Oil (Free Base + Tar) AcidStep Add HCl/EtOAc ImpureOil->AcidStep SolidSalt Solid Salt Precipitates (Impurities stay in solution) AcidStep->SolidSalt Crystallization Wash Filtration & Wash SolidSalt->Wash PureSalt Pure Salt (Solid) Wash->PureSalt BaseStep Add NaHCO3 (aq) PureSalt->BaseStep Optional: Recovery PureOil Pure Oil (Free Base) BaseStep->PureOil

Caption: The "Salt-Break" cycle allows for the separation of non-basic impurities (tar) which remain in the organic mother liquor while the amine precipitates.

Troubleshooting & FAQs

Q: My product turned black immediately upon distillation. Why? A: This is likely due to trace oxygen or peroxides in your solvent.

  • Mechanism:[1][2][3][4][5][6] Anilines undergo radical oxidation to form polyaniline-like oligomers (black tar) at high temperatures.

  • Fix: Ensure your distillation setup is leak-proof. Pre-flush with Argon. Do not distill to dryness; the residue often catalyzes decomposition.

Q: I tried salt formation, but I got a "gummy" oil instead of a solid. A: This is a common issue called "oiling out." It happens when the solvent is too polar or the concentration is too high.

  • Fix: Decant the solvent. Triturate (grind) the gum with fresh, cold Diethyl Ether or Hexane. Use a glass rod to scratch the side of the flask. This mechanical energy often induces nucleation.

Q: Can I use column chromatography? A: Yes, but with a caveat. Silica gel is slightly acidic and can streak amines.

  • Protocol: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites. Elute with Hexane:EtOAc (start 95:5).

  • Warning: Chromatography often fails to remove all the colored oxidation products compared to distillation or salt formation.

Q: How should I store the purified product? A:

  • Form: Preferably as the HCl salt (indefinitely stable).

  • Atmosphere: Under Argon/Nitrogen.

  • Container: Amber glass (light sensitive).

  • Temp: -20°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • LookChem. (n.d.). Purification of Aniline and Derivatives. Retrieved from LookChem Database.
  • Org. Synth. (1941). Purification of Aromatic Amines. Organic Syntheses, Coll. Vol. 1, p. 111.

Sources

Technical Support Guide: Purification of N-Pentylaniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Pentyl Bromide

Executive Summary

This guide addresses the purification of N-pentylaniline (and N,N-dipentylaniline) synthesized via the alkylation of aniline with 1-bromopentane (pentyl bromide) . The primary challenge addressed here is the specific removal of the neutral, lipophilic alkyl halide starting material from the basic amine products.

The Core Challenge:

  • Target Product: N-Pentylaniline (Basic, BP ~258°C)[1]

  • Impurity: Pentyl Bromide (Neutral, BP ~130°C)

  • Matrix: Aniline (Basic, BP ~184°C)[2]

Because the impurity is a neutral alkyl halide and the product is a basic amine, Acid-Base Extraction is the most efficient, scalable, and cost-effective purification method. Chromatography should be reserved as a final polishing step if necessary.

Module 1: The Primary Protocol (Acid-Base Extraction)

Recommended for: Bulk removal (>95%) of pentyl bromide.

This method exploits the basicity of the aniline nitrogen. Under acidic conditions, amines protonate to form water-soluble ammonium salts, while the neutral pentyl bromide remains in the organic layer.

Reagents Required
  • Hydrochloric Acid (1M or 2M HCl)

  • Sodium Hydroxide (2M NaOH)

  • Organic Solvent (Dichloromethane or Ethyl Acetate)

  • Brine (Saturated NaCl)[3]

  • pH Indicator strips

Step-by-Step Workflow
  • Reaction Quench & Dilution:

    • Dilute the crude reaction mixture with an organic solvent (e.g., Dichloromethane, DCM).

    • Note: If the reaction was run in a water-miscible solvent (DMF, DMSO), wash with water first to remove the bulk solvent.

  • Acidification (The Separation Step):

    • Transfer the mixture to a separatory funnel.[4][5]

    • Add 1M HCl in excess (approx. 1.5 molar equivalents relative to total amines).

    • Shake vigorously and vent.

    • Check pH: The aqueous layer must be acidic (pH < 2). If not, add more HCl.

    • Mechanism:[6][7][8] Aniline, N-pentylaniline, and N,N-dipentylaniline convert to their ammonium chloride salts and migrate to the Aqueous Layer . Unreacted Pentyl Bromide remains in the Organic Layer .

  • Phase Cut 1 (Removal of Bromide):

    • Separate the layers.[4][5]

    • Keep the Aqueous Layer (Contains Product).

    • Discard the Organic Layer (Contains Pentyl Bromide).

    • Optional: Wash the aqueous layer once more with fresh DCM to ensure all bromide is removed.

  • Basification (Recovery):

    • Cool the aqueous layer (neutralization is exothermic).

    • Slowly add 2M NaOH until the solution is strongly basic (pH > 12).

    • Observation: The solution will become cloudy/oily as the free amines are regenerated and crash out of the water.

  • Final Extraction:

    • Extract the basic aqueous mixture with fresh organic solvent (DCM or EtOAc) (3x).

    • Combine these organic extracts.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Visual Workflow (DOT Diagram)

ExtractionWorkflow Start Crude Reaction Mixture (Amines + Pentyl Bromide) Acidify Add 1M HCl + Organic Solvent Shake & Separate Start->Acidify OrgLayer1 Organic Phase 1 (Contains Pentyl Bromide) Acidify->OrgLayer1  Neutral Impurities   AqLayer1 Aqueous Phase 1 (Ammonium Salts of Products) Acidify->AqLayer1  Protonated Amines   Waste Chemical Waste OrgLayer1->Waste Discard Basify Add NaOH to Aqueous Phase (Target pH > 12) AqLayer1->Basify Extract Extract with Fresh Organic Solvent Basify->Extract FinalOrg Final Organic Phase (Purified Amines) Extract->FinalOrg  Free Amines   FinalAq Final Aqueous Phase (Waste Salts) Extract->FinalAq  Waste  

Caption: Flowchart illustrating the selective partitioning of basic amines vs. neutral alkyl halides.

Module 2: Chemical Scavenging (Polishing)

Recommended for: Trace removal (<5%) or when extraction is prone to emulsions.

If the acid-base extraction is not feasible (e.g., acid-sensitive functional groups present), use a "scavenger" to react with the remaining alkyl halide.

Protocol:

  • Add a Polymer-Supported Thiol (e.g., PS-Thiophenol) or a soluble amine scavenger (e.g., Trisamine) to the crude organic solution.

  • Stir at 40°C for 2-4 hours.

  • Mechanism: The nucleophilic scavenger attacks the electrophilic pentyl bromide via an SN2 mechanism, anchoring it to the solid support or making it water-soluble.

  • Filtration: Filter off the resin. The filtrate contains your amine product, free of bromide.

Data Summary: Physical Properties
CompoundRoleBoiling PointpKa (Conj. Acid)Solubility (Acid)Solubility (Base)
Pentyl Bromide Impurity~130°CN/A (Neutral)InsolubleInsoluble
Aniline Reactant184°C4.6SolubleInsoluble
N-Pentylaniline Product ~258°C ~5-6 Soluble Insoluble
Troubleshooting & FAQ

Q1: I performed the extraction, but TLC still shows a spot for pentyl bromide.

  • Cause: Incomplete phase separation or physical entrainment.

  • Solution: Ensure you washed the initial acidic aqueous layer with organic solvent at least twice. A single wash often leaves entrained droplets of the organic phase containing the bromide.

Q2: I have a terrible emulsion during the extraction.

  • Cause: Aniline derivatives can act as surfactants.

  • Solution:

    • Add solid NaCl to saturate the aqueous layer (salting out).

    • Filter the mixture through a pad of Celite.

    • Wait longer; emulsions are kinetically stable but thermodynamically unstable.

Q3: Will this method separate N-pentylaniline from N,N-dipentylaniline?

  • No. Both are basic amines and will behave identically in an acid-base extraction.

  • Fix: To separate the mono- from the di-alkylated product, you must use Fractional Distillation (exploiting the BP difference) or Column Chromatography on Silica Gel (using a Hexane/Ethyl Acetate gradient with 1% Triethylamine).

Q4: Can I just distill the mixture?

  • Yes, but with caution. Pentyl bromide boils at 130°C, while the product boils >250°C. You can remove the bromide via vacuum distillation. However, ensure you trap the bromide vapors effectively as they are lachrymatory (tear-inducing) and irritants.

References
  • PubChem. Aniline (Compound Summary). National Library of Medicine.[9] Available at: [Link]

  • PubChem. 1-Bromopentane (Compound Summary). National Library of Medicine.[9] Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Acid-Base Extraction protocols).
  • StepBio. Scavengers for Electrophiles. (Guide on using resin scavengers for alkyl halides). Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 3-(Pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-(Pentyloxy)aniline (CAS: 53483-53-1) Synonyms: m-Pentyloxyaniline; 3-n-Pentyloxyaniline Document ID: TSC-OX-3PA-001 Last Updated: 2025-05-20

Technical Advisory Overview

This compound is an electron-rich aromatic amine used frequently as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and organic dyes.

The Core Problem: Like most anilines, this compound is thermodynamically unstable in the presence of atmospheric oxygen and light. The presence of the pentyloxy group (an electron-donating group) at the meta position significantly increases the electron density of the benzene ring compared to unsubstituted aniline. This makes the amino group and the ring itself highly susceptible to autoxidation , leading to the formation of colored impurities (azo compounds, quinone imines, and oligomers) that degrade purity and interfere with downstream nucleophilic substitutions or transition-metal catalyzed cross-couplings.

Root Cause Analysis: The Oxidation Cascade

To prevent degradation, one must understand the mechanism. The "browning" of this compound is not a simple stain; it is a radical chain reaction.

Mechanism of Degradation
  • Initiation: Light (photon absorption) or trace metal ions catalyze the abstraction of a hydrogen atom from the amine (-NH2), generating an aminyl radical .

  • Propagation: These radicals react with ground-state triplet oxygen (

    
    ) to form peroxy radicals, or couple with other aniline molecules.
    
  • Termination/Polymerization: Radical coupling leads to the formation of hydrazobenzenes, which oxidize further to azo compounds (yellow/orange) or polymerize into aniline black (dark tars).

Visualization: Oxidation Pathway

The following diagram illustrates the chemical trajectory from a pure reagent to a degraded impurity profile.

OxidationCascade Pure Pure this compound (Colorless/Pale Yellow) Trigger Trigger: UV Light / Oxygen / Heat Pure->Trigger Radical Aminyl Radical Formation Trigger->Radical H• Abstraction Intermediates Intermediates: Quinone Imines / Peroxides Radical->Intermediates + O2 / Coupling Products Degradation Products: Azo Compounds (Orange) Polymers (Black Tar) Intermediates->Products Polymerization

Figure 1: The autoxidation cascade of electron-rich anilines. Note that color change is the primary visual indicator of this molecular transformation.[1]

Standard Operating Procedure (SOP): Storage & Handling

This protocol is designed to create a "Self-Validating System." If followed, the compound remains colorless. If the compound darkens, the protocol was breached.

A. The "Argon Blanket" Protocol

Why: Argon is heavier than air. It settles over the liquid surface, creating a physical barrier against oxygen. Nitrogen (


) is lighter and mixes with air more easily, offering less protection in frequently opened bottles.
  • Receipt: Immediately upon receipt, inspect the color. It should be colorless to pale yellow.

  • Aliquot: Do not store the bulk bottle for daily use. Aliquot into single-use amber vials under an inert atmosphere.

  • Seal: Parafilm is insufficient for long-term storage. Use Teflon-lined caps (phenolic caps) to prevent oxygen permeation and leaching of plasticizers.

  • Atmosphere: Flush the headspace with dry Argon gas for 10–15 seconds before sealing.

B. Thermal Management

Why: Oxidation rates roughly double for every 10°C increase in temperature (Arrhenius equation).

Storage DurationRecommended TempCondition
Active Use (1-2 weeks) 2°C to 8°CRefrigerator (Amber vial)
Long Term (>1 month) -20°CFreezer (Desiccated)
C. Thawing Protocol (Critical)

Issue: Opening a cold bottle in a warm lab causes atmospheric moisture to condense inside the bottle. Water accelerates oxidation and hydrolysis. Procedure:

  • Remove vial from freezer.

  • Place in a desiccator or leave on the benchtop until it reaches room temperature (approx. 30-45 mins).

  • Wipe the outside of the bottle dry before opening.

Troubleshooting & Recovery (FAQs)

Q1: My this compound has turned dark brown/black. Is it usable?

Technical Analysis: The color comes from highly conjugated impurities (azo/polymeric species) which have high extinction coefficients. Even 1% impurity can turn the sample black. Decision Matrix:

  • For crude synthesis: Likely usable if purity (HPLC/GC) is >95%.

  • For precise kinetics or final pharma steps: NO. The impurities can act as radical scavengers or catalyst poisons.

  • Action: Purify immediately.

Q2: How do I purify oxidized material?

Method A: Vacuum Distillation (Preferred for >5g)

  • Setup: Short-path distillation apparatus.

  • Conditions: High vacuum (<1 mmHg) is mandatory to keep the boiling point low.

  • Note: Discard the first 5-10% (forerun) and leave the black tar residue in the pot. Collect the clear middle fraction.

Method B: Acid-Base Extraction (Preferred for <5g) This method relies on the basicity of the amine to separate it from neutral azo impurities.

  • Dissolve crude black oil in Ethyl Acetate (EtOAc) .

  • Extract with 1M HCl (3x). The amine goes into the water layer (as ammonium salt); neutral tars stay in EtOAc.

  • Self-Validation Check: The EtOAc layer should be dark; the aqueous layer should be relatively clear/pink.

  • Wash aqueous layer with fresh EtOAc.

  • Basify aqueous layer with NaOH or NaHCO3 until pH > 10.

  • Extract the liberated amine back into EtOAc, dry over

    
    , and concentrate.
    
Q3: Can I add antioxidants like BHT?

Recommendation: Generally NO for synthesis intermediates. Reasoning: While BHT (Butylated hydroxytoluene) prevents oxidation, it is a phenol that can interfere with subsequent reactions (e.g., competing in alkylations or poisoning transition metal catalysts). Physical exclusion of oxygen (Argon/Cold) is chemically cleaner than adding stabilizers.

Workflow Visualization: Receipt to Storage

Follow this decision tree to ensure sample integrity.

StorageWorkflow Start Receive Shipment CheckColor Visual Inspection: Is it Dark Brown? Start->CheckColor Purify Perform Vacuum Distillation or Acid/Base Wash CheckColor->Purify Yes Good Sample is Clear/Pale Yellow CheckColor->Good No Purify->Good Recovered Aliquot Aliquot under Argon (Amber Glass) Good->Aliquot Freeze Store at -20°C Aliquot->Freeze Use Thaw to RT in Desiccator Before Opening Freeze->Use When needed Use->Aliquot Re-seal under Ar

Figure 2: Decision tree for handling sensitive aniline derivatives.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for purification of anilines via distillation and acid extraction).[2]

  • Aniline Oxidation Mechanisms. BenchChem Technical Support. (2025).[1][3][4][5][6][7][8] Mechanism of aniline oxidation to colored impurities.

  • Safety & Handling. PubChem Compound Summary for CAS 53483-53-1. National Center for Biotechnology Information.

  • General Storage of Organic Amines. Sigma-Aldrich Technical Bulletins. Handling Air-Sensitive Reagents.

Sources

recrystallization solvents for 3-(Pentyloxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(Pentyloxy)aniline Derivatives

Case ID: REC-3POA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

Purifying this compound (m-pentyloxyaniline) and its derivatives presents a unique set of challenges due to the compound's physical properties and sensitivity to oxidation.[1][2][3] While the free base is often a low-melting solid or viscous oil (depending on purity and ambient temperature), the hydrochloride salt is the industry-standard derivative for achieving high purity (>99%) via recrystallization.[1][3]

This guide provides a decision-making framework, solvent selection strategies, and troubleshooting protocols designed to resolve common isolation failures such as "oiling out" and oxidative discoloration.[2]

Part 1: Purification Strategy Decision Matrix

Before selecting a solvent, determine the optimal purification route based on your crude material's physical state.[2]

PurificationStrategy Start Crude this compound StateCheck Physical State at RT? Start->StateCheck Liquid Dark Oil / Viscous Liquid StateCheck->Liquid Low MP or Impure Solid Solid / Crystalline Mass StateCheck->Solid High Purity Action_Salt CRITICAL STEP: Convert to HCl Salt Liquid->Action_Salt Recommended (Higher Purity) Distill Vacuum Distillation (High Vac <1 mmHg) Liquid->Distill If thermal stable Solid->Action_Salt If low MP / Waxy Action_Recrys Direct Recrystallization Solid->Action_Recrys If MP > 40°C Process_Salt Recrystallize Salt (EtOH/Et2O or IPA) Action_Salt->Process_Salt Process_Base Recrystallize Base (Hexane/EtOAc) Action_Recrys->Process_Base Distill->Start Re-evaluate Purity

Figure 1: Decision tree for selecting the purification pathway. Converting the lipophilic free base to a crystalline salt is often the most robust method for removing impurities.

Part 2: Solvent Selection & Chemical Logic

The lipophilic pentyl chain (


) significantly increases solubility in non-polar solvents compared to simple anisidines, making standard "aniline solvents" (like water) ineffective for the free base.[3]
Table 1: Solvent Systems for Recrystallization
Compound FormPrimary SolventAnti-SolventMechanism of ActionSuitability
HCl Salt Ethanol (Abs.) Diethyl Ether Salt dissolves in hot polar EtOH; Ether reduces polarity to induce precipitation.[1][2]High (Best for purity)
HCl Salt Isopropanol (IPA) None (Single)Temperature-dependent solubility.[1][3] IPA dissolves salt at reflux but poorly at

.[3]
Medium (Good for scale-up)
Free Base Hexane Ethyl Acetate Pentyl chain ensures solubility in Hexane; EtOAc modulates polarity to keep polar impurities in solution.[1][3]Low (Risk of oiling out)
Free Base Toluene None (Single)High boiling point allows dissolution of difficult tars; cooling precipitates product.[3]Medium (Requires -20°C cooling)

Technical Insight: The hydrochloride salt of this compound possesses a rigid crystal lattice that excludes the "gummy" oligomeric impurities often found in the free base oil.[1] This exclusion is the primary driver for the high purity obtained via the salt method [1].[2]

Part 3: Troubleshooting Guide (Q&A)

Q1: My product separates as a dark oil at the bottom of the flask instead of crystallizing ("Oiling Out"). How do I fix this?

Diagnosis: This occurs when the saturation temperature of the solute exceeds its melting point in the chosen solvent mixture. The pentyl chain lowers the melting point, exacerbating this issue.[2] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (increase dilution) to lower the saturation temperature below the melting point.

  • Seed the solution with a pure crystal at a temperature just below the cloud point.

  • Switch to the Salt Form: If the free base persists in oiling out, convert it to the hydrochloride salt. The salt has a significantly higher melting point (

    
    ), eliminating the oiling-out phenomenon [2].[1][3]
    
Q2: The crystals are reddish-brown even after recrystallization. Is my compound decomposing?

Diagnosis: Anilines are prone to auto-oxidation, forming colored azobenzene or quinone-like impurities.[1][2] These impurities can co-crystallize with the product.[2] Corrective Action:

  • Activated Carbon Treatment: During the hot dissolution step, add activated charcoal (1-2% w/w).[1][2] Stir for 15 minutes, then filter hot through Celite.

  • Acidic Recrystallization: Recrystallizing the salt form in the presence of a slight excess of HCl helps prevent oxidation, as the protonated amine (

    
    ) is resistant to oxidative attack [3].
    
  • Inert Atmosphere: Perform the recrystallization under a nitrogen blanket.

Q3: I have low recovery yield (<50%). Where is my product?

Diagnosis: The product is likely too soluble in the mother liquor due to the lipophilic pentyl group.[2] Corrective Action:

  • Cool Lower: Use an ice-salt bath (

    
    ) or freezer (
    
    
    
    ) for final crystallization.
  • Anti-Solvent Addition: If using Ethanol, add cold Diethyl Ether or MTBE dropwise until turbidity persists, then cool.[2]

  • Salt Effect: Add a small amount of conc. HCl to the mother liquor to push the equilibrium toward the solid hydrochloride salt (Common Ion Effect) [4].

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation & Purification of this compound Hydrochloride

Use this method for oils or low-melting solids to ensure maximum purity.[1][2][3]

  • Dissolution: Dissolve 10 g of crude this compound in 50 mL of anhydrous Diethyl Ether (or Ethyl Acetate).

  • Acidification: Cool to

    
     in an ice bath. Slowly add 4M HCl in Dioxane (or bubble dry HCl gas) with vigorous stirring. A white to off-white precipitate should form immediately.[1][2]
    
    • Note: Avoid aqueous HCl if possible, as water can make drying difficult and promote hydrolysis.[2]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ether to remove non-polar impurities.[2]

  • Recrystallization:

    • Transfer the crude salt to a flask.[2]

    • Add Ethanol (absolute) and heat to reflux.[3] Add just enough ethanol to dissolve the solid.[2]

    • Optional: Add activated carbon, boil for 5 min, and filter hot.

    • Remove from heat.[2][4] Add Diethyl Ether dropwise until a faint cloudiness persists.[2]

    • Add 1-2 drops of Ethanol to clear the solution.[1][2]

    • Allow to cool slowly to room temperature, then place in a fridge (

      
      ) overnight.
      
  • Drying: Filter the glistening white plates/needles and dry in a vacuum oven at

    
     over 
    
    
    
    or KOH pellets.
Protocol B: Purification of Free Base (If Solid)

Use this only if the free base is a stable solid with a melting point >40°C.[3]

  • Solvent: Use a mixture of Hexane : Ethyl Acetate (9:1) .

  • Dissolution: Heat the solvent mixture to boiling. Add the crude solid until saturation.

  • Cooling: Cool very slowly to room temperature. Rapid cooling will trap impurities in the crystal lattice.[2]

  • Wash: Wash the collected crystals with cold Hexane.

References

  • BenchChem Technical Support. (2025).[2] Purification of 3-Chloro-4-(isopentyloxy)aniline and related alkoxy anilines. Retrieved from [1][3]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Recrystallization of Aromatic Amines and Salts.[2][5]

  • Sigma-Aldrich. (n.d.).[1][2] 3-(p-Tolyloxy)aniline Product Specification & Handling. Retrieved from [1][3][6]

  • PubChem. (2025).[2][7][8] 3-(Propan-2-yloxy)aniline Physical Properties. National Library of Medicine.[2] Retrieved from [1][3][8]

(Note: Specific melting point data for the n-pentyloxy isomer is extrapolated from homologous series data found in References [1] and [4].)

Sources

color change and degradation of m-pentyloxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for m-pentyloxyaniline (3-(pentyloxy)aniline). This document is designed for researchers, chemists, and drug development professionals who utilize this aniline derivative in their experimental workflows. Anilines, particularly those with electron-donating alkoxy groups, are susceptible to oxidative degradation, often manifesting as a distinct color change. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you identify, mitigate, and control the degradation of m-pentyloxyaniline, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of m-pentyloxyaniline has a yellow or brownish tint, but the certificate of analysis states it is colorless. Is it contaminated?

Answer: Not necessarily contaminated, but it has likely undergone minor degradation. A yellow to brown discoloration is a classic indicator of the initial stages of oxidation in aniline derivatives. The amino group (-NH₂) is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and trace metal impurities, leading to the formation of highly colored dimeric and polymeric species, as well as nitroso and nitro compounds. For most non-cGMP applications, if the discoloration is faint, the material may still be suitable for use, but a purity check via HPLC is strongly recommended. For critical applications, using freshly purified material is advised.

Q2: I observed a significant color change in my stock solution of m-pentyloxyaniline after a few days on the lab bench. What is happening?

Answer: This is a common observation and is due to accelerated degradation in solution. Several factors contribute to this:

  • Oxygen: Dissolved oxygen in your solvent is a primary culprit.

  • Light: Standard laboratory lighting (especially UV from fluorescent lights) provides the energy to initiate and propagate oxidative chain reactions.

  • Solvent Choice: Protic or acidic solvents can protonate the aniline nitrogen, which can alter its reactivity and susceptibility to degradation. Trace impurities in the solvent can also catalyze oxidation.

Stock solutions should always be prepared fresh. If storage is necessary, they must be purged with an inert gas (e.g., argon or nitrogen), stored in amber vials to protect from light, and refrigerated.

Q3: During my reaction workup, the organic layer containing m-pentyloxyaniline turned dark purple. What causes this specific color?

Answer: A deep purple or dark red/brown coloration often suggests the formation of highly conjugated oxidation products. While the initial oxidation products like nitrosobenzene derivatives are typically yellow or brown, further reactions can lead to the formation of azoxybenzenes, phenazine-like structures, or aniline black-type polymers, which have extended π-systems and absorb light in the visible region, appearing intensely colored.[1] This is a sign of significant degradation and indicates that the integrity of your compound is compromised. It is crucial to conduct workups, especially extractions and solvent removal, as quickly as possible and under minimal light exposure.

Q4: Can I purify m-pentyloxyaniline that has discolored?

Answer: Yes, purification is often possible. For minor discoloration, column chromatography on silica gel is typically effective. A non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate gradient) will separate the less polar m-pentyloxyaniline from the more polar, colored degradation products. For more significant degradation, a preliminary wash of an ethereal solution of the compound with a mild reducing agent solution (e.g., sodium bisulfite) can help remove some colored impurities before chromatography. Always confirm the purity of the collected fractions by HPLC or TLC.

Part 2: Troubleshooting Guide for Experimental Failures

This section addresses specific issues you might encounter where degradation of m-pentyloxyaniline could be the root cause.

Issue 1: Low Yield in Amide Coupling Reaction
  • Symptom: You are performing an amide coupling (e.g., using EDC/HOBt or an acyl chloride) with m-pentyloxyaniline as the nucleophile, and the yield of your desired amide is significantly lower than expected.

  • Underlying Cause: The nucleophilicity of the aniline's nitrogen atom is critical for this reaction. If a portion of your m-pentyloxyaniline has oxidized, its nitrogen is no longer available to act as a nucleophile. Oxidized species (like nitroso or nitro compounds) will not participate in the coupling reaction, effectively reducing the concentration of your starting material.

  • Troubleshooting Steps:

    • Verify Purity: Before starting the reaction, run an HPLC analysis on your m-pentyloxyaniline sample to confirm its purity is >98%.

    • Use Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent in-situ oxidation, especially if the reaction is lengthy or requires heating.

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: You are using a synthesized derivative of m-pentyloxyaniline in a cell-based or enzymatic assay, and you observe high variability between batches or a loss of activity over time.

  • Underlying Cause: Unidentified degradation products are being carried through your synthesis and are present in your final compound. These impurities can have their own biological activity, act as inhibitors, or be cytotoxic, leading to unreliable and irreproducible assay results. Aniline and its oxidation products, such as nitrobenzene, are known to be toxic.[1]

  • Troubleshooting Workflow:

    G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions A Inconsistent Biological Assay Results B Perform Stability-Indicating HPLC-MS on Final Compound A->B D Re-evaluate Purity of m-Pentyloxyaniline Starting Material A->D C Analyze for Unexpected Peaks (Degradants) B->C E Repurify Starting Material or Final Compound C->E D->E F Implement Strict Storage & Handling Protocols E->F G Re-screen Purified Compound in Assay F->G

    Caption: Troubleshooting workflow for inconsistent biological data.

Part 3: Protocols for Stability and Analysis

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade m-pentyloxyaniline under controlled conditions to understand its stability profile and to generate potential degradation products for analytical method development.

Objective: To assess the stability of m-pentyloxyaniline under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • m-Pentyloxyaniline (high purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • 5 mL amber and clear glass vials with screw caps

  • Calibrated oven

  • Photostability chamber with controlled light/UV source

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of m-pentyloxyaniline in methanol.

  • Sample Preparation: For each condition, add 1 mL of the stock solution to a labeled 5 mL vial.

    • Acid Hydrolysis: Add 1 mL of 1 M HCl.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂.

    • Thermal Degradation: Use the stock solution as is.

    • Photolytic Degradation: Prepare two samples from the stock solution, one in a clear vial and one in an amber vial (as a dark control).

  • Stress Conditions:

    • Hydrolysis & Oxidation: Heat the respective vials at 60°C for 24 hours.

    • Thermal: Place the vial in an oven at 80°C for 48 hours.

    • Photolytic: Place the clear and amber vials in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to 1.2 million lux hours and 200 watt hours/square meter UV).

  • Sample Analysis:

    • After the stress period, allow all samples to cool to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base/acid.

    • Dilute an aliquot of each sample with the mobile phase to a final concentration of ~50 µg/mL.

    • Analyze all samples, including an unstressed control sample, by the stability-indicating HPLC method described below.

Expected Results Summary:

Stress ConditionExpected DegradationLikely Degradation ProductsVisual Observation
Acidic (1M HCl, 60°C) Low to ModerateSalt formation, potential minor hydrolysis of ether linkage at extreme conditions.Minimal color change
Basic (1M NaOH, 60°C) LowMinimal degradation expected.Minimal color change
Oxidative (30% H₂O₂, 60°C) HighNitroso-, Nitro-, Azoxy-, and polymeric compounds.Rapid change to yellow, brown, or dark red.
Thermal (80°C) ModerateOxidative products (if oxygen present).Gradual yellowing/darkening.
Photolytic (ICH Q1B) Moderate to HighOxidative and radical-mediated products.Yellowing or browning of the sample in the clear vial.
Protocol 2: Stability-Indicating HPLC Method

This Reverse-Phase HPLC (RP-HPLC) method is designed to separate m-pentyloxyaniline from its potential degradation products.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV or PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

Time (min)%A%B
0.07030
15.01090
20.01090
20.17030
25.07030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or PDA scan 200-400 nm)

  • Injection Volume: 10 µL

Method Rationale: The C18 column provides good retention for the moderately hydrophobic m-pentyloxyaniline. The gradient elution starts with a higher aqueous phase to retain polar degradation products and ramps up the organic phase to elute the parent compound and any non-polar impurities. Formic acid is used to improve peak shape and ensure the aniline is in a consistent protonation state. A PDA detector is highly recommended to identify peaks that may not be visible at a single wavelength and to assess peak purity.

Part 4: Mechanistic Understanding of Degradation

The primary degradation pathway for m-pentyloxyaniline is oxidation. The electron-rich amino group is easily attacked by electrophilic oxygen species.

Caption: Simplified oxidative degradation pathway of m-pentyloxyaniline.

Causality:

  • Initiation: The process begins with the abstraction of a hydrogen atom from the amino group, forming an anilino radical. This step is catalyzed by light, atmospheric oxygen, or trace metal ions.[1]

  • Propagation: The anilino radical is highly reactive. It can react with more oxygen to form nitroso intermediates, which are often the first colored species observed.

  • Further Oxidation: The nitroso compound can be further oxidized to the corresponding nitro compound.

  • Dimerization/Condensation: Alternatively, the reactive intermediates (radicals and nitroso compounds) can dimerize or condense to form larger, highly conjugated molecules like azoxy- and azo-benzenes, which are responsible for the deep red, purple, and brown colors seen in heavily degraded samples.[1]

By understanding this pathway, it becomes clear why excluding oxygen (inert atmosphere) and light (amber vials) are the most critical steps in preserving the stability of m-pentyloxyaniline.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Mesophase Stability of Meta- vs. Para-Alkoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mesophase (liquid crystal) stability derived from para-alkoxy anilines (4-alkoxyanilines) versus meta-alkoxy anilines (3-alkoxyanilines).

While pure alkoxy anilines are non-mesogenic precursors, their derivatives—specifically Schiff bases (anils) —are fundamental to liquid crystal (LC) research. The core finding is definitive: Para-substitution is critical for calamitic (rod-like) mesophase stability. Para-isomers maintain the high length-to-breadth (L/D) ratio required for anisotropic packing, typically yielding stable Nematic or Smectic phases. In contrast, meta-substitution introduces a structural "kink" (approx. 120°), drastically reducing the aspect ratio and usually eliminating liquid crystallinity or suppressing the clearing point (


) to below ambient temperatures.

Theoretical Basis: Molecular Geometry & Aspect Ratio

The primary determinant of mesophase stability is the molecular aspect ratio (L/D) . Liquid crystals require rigid, rod-like cores to facilitate parallel alignment (nematic order) or layered packing (smectic order).

Structural Impact Analysis
  • Para-Alkoxy Aniline Derivatives: The alkoxy tail is collinear with the rigid core (phenyl ring + imine linkage). This maximizes anisotropy and Van der Waals interactions along the long axis, stabilizing the mesophase.

  • Meta-Alkoxy Aniline Derivatives: The alkoxy tail is attached at the 3-position, creating a significant angle relative to the rigid core. This "broadens" the molecule, disrupting the close packing necessary for LC formation.

Visualization of Structural Causality

The following diagram illustrates the geometric divergence between the two isomers upon condensation with a standard benzaldehyde.

MolecularGeometry cluster_0 Precursors cluster_1 Resulting Molecular Shape cluster_2 Mesophase Outcome Aniline_P Para-Alkoxy Aniline (4-position) Reaction Condensation with 4-Alkoxybenzaldehyde Aniline_P->Reaction Aniline_M Meta-Alkoxy Aniline (3-position) Aniline_M->Reaction Shape_P Linear Rod-Like (High Aspect Ratio) Reaction->Shape_P Para Pathway Shape_M Bent / Kinked (Low Aspect Ratio) Reaction->Shape_M Meta Pathway Result_P Stable Mesophase (High Tc) Shape_P->Result_P Efficient Packing Result_M Isotropic Liquid (or Monotropic) Shape_M->Result_M Steric Disruption

Figure 1: Causal pathway linking aniline substitution patterns to mesophase stability.

Comparative Data Analysis

The following table synthesizes representative data for Schiff base derivatives synthesized from 4-n-alkoxybenzaldehyde and the respective aniline isomers.

Compound Class: N-(4-n-heptyloxybenzylidene)-n-alkoxyaniline

FeaturePara-Isomer DerivativeMeta-Isomer Derivative
Molecular Shape Linear (Rod-like)Bent (Chevron-like)
Melting Point (

)
Typically Higher (e.g., 60–90°C)Typically Lower (Depressed by asymmetry)
Clearing Point (

)
High (>100°C)Very Low or Non-existent
Mesophase Type Enantiotropic (Stable Nematic/Smectic)Often Isotropic (Non-LC) or Monotropic
Packing Efficiency High (Strong intermolecular forces)Low (Steric hindrance prevents alignment)

Key Insight: In homologous series, shifting the alkoxy group from para to meta typically drops the Nematic-Isotropic transition temperature by >100°C , often rendering the material non-mesogenic at standard pressures.

Experimental Protocols (Self-Validating Systems)

To verify these properties, the following protocols utilize a "synthesis-to-characterization" pipeline.

Synthesis of Schiff Base Derivatives

Objective: Create the LC core via condensation. Reagents: 4-alkoxybenzaldehyde (1.0 eq), 3- or 4-alkoxyaniline (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

  • Dissolution: Dissolve 10 mmol of the aldehyde and 10 mmol of the specific aniline isomer in 20 mL of absolute ethanol in separate beakers.

  • Mixing: Combine solutions in a round-bottom flask. Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 78°C for 3–4 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3) until starting amine spot disappears.

  • Crystallization: Cool the mixture to 0°C. The Para-isomer usually precipitates rapidly. The Meta-isomer may require rotary evaporation due to higher solubility/lower melting point.

  • Purification: Recrystallize from hot ethanol to ensure sharp phase transitions.

Characterization Workflow

Objective: Distinguish between stable mesophases (Para) and isotropic liquids (Meta).

CharacterizationWorkflow cluster_POM Polarized Optical Microscopy (POM) cluster_DSC Differential Scanning Calorimetry (DSC) Sample Purified Derivative POM_Heat Heat to Isotropic Sample->POM_Heat DSC_Run Heat/Cool Cycles Sample->DSC_Run POM_Cool Cool @ 5°C/min POM_Heat->POM_Cool Texture Observe Texture POM_Cool->Texture Decision Data Synthesis Texture->Decision Enthalpy Measure Enthalpy (ΔH) DSC_Run->Enthalpy Enthalpy->Decision Output Phase Diagram Construction Decision->Output Para: Schlieren/Focal Conic Meta: No Texture/Glassy

Figure 2: Workflow for validating mesophase presence and stability.

Protocol Validation Criteria:
  • POM (Visual):

    • Para-Isomer: Upon cooling from isotropic liquid, look for "Schlieren" textures (Nematic) or "Focal Conic" fans (Smectic).

    • Meta-Isomer: Material will likely transition directly from liquid to solid/glass without developing birefringence (dark field remains dark).

  • DSC (Thermal):

    • Para-Isomer: Distinct endothermic peaks for Crystal

      
       Smectic/Nematic 
      
      
      
      Isotropic transitions.
    • Meta-Isomer: Only Crystal

      
       Isotropic peak (melting) is observed.
      

Conclusion & Application

For researchers designing liquid crystalline pharmaceuticals or optoelectronic materials, para-alkoxy anilines are the obligatory choice for generating stable mesophases.

  • Use Para-Isomers: When high thermal stability, broad nematic ranges, and predictable alignment are required.

  • Use Meta-Isomers: Only when attempting to lower melting points drastically or to introduce specific "bent-core" geometries (banana phases), though this requires more complex core structures than simple Schiff bases.

The "kink" introduced by the meta-position acts as a steric impurity, effectively destroying the delicate balance of attractive and repulsive forces required for the liquid crystalline state.

References

  • Hagar, M., et al. (2019).[1][2] Synthesis and mesophase behaviour of Schiff base/ester 4-(arylideneamino)phenyl-4″-alkoxy benzoates. Journal of Molecular Liquids. Link

  • Hamad, W. M. (2017).[3] Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. Koya University.[3] Link

  • BenchChem. (2025).[4] Synthesis of Liquid Crystals Using p-Decyloxyphenol (Protocol for Schiff Base Synthesis). Link

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Ahmed, N. H. S., et al. (2022). New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Advances. Link

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 3-(Pentyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Alkoxyanilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals. The introduction of an alkoxy group at the meta-position of the aniline ring, as seen in 3-alkoxyanilines, significantly influences the electronic properties and, consequently, the ultraviolet-visible (UV-Vis) absorption characteristics of the molecule. The pentyloxy group, with its five-carbon chain, imparts increased lipophilicity, a property of considerable interest in drug design and development for modulating a molecule's pharmacokinetic profile.

Understanding the UV-Vis absorption spectra of these compounds is crucial for several reasons. It allows for their quantitative analysis, aids in the characterization of newly synthesized derivatives, and provides insights into the electronic transitions within the molecule, which can be correlated with their chemical reactivity and potential applications. This guide will explore the spectral features of 3-(pentyloxy)aniline and its shorter-chain analogs, focusing on the effects of the alkoxy group and the solvent environment on their absorption maxima (λmax).

Theoretical Background: Chromophores, Auxochromes, and Solvatochromism

The UV-Vis absorption of aniline derivatives is governed by the π → π* transitions within the benzene ring (the chromophore). The amino (-NH₂) and alkoxy (-OR) groups act as auxochromes, which are substituents that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Both the amino and alkoxy groups are electron-donating and possess lone pairs of electrons that can be delocalized into the aromatic π-system, thereby extending the conjugation. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

The position of the absorption maximum is not only dependent on the molecular structure but is also influenced by the surrounding solvent, a phenomenon known as solvatochromism.[1] Solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, can stabilize the ground state and/or the excited state of the molecule to different extents, leading to shifts in the absorption wavelength.[2] Generally, polar solvents can interact more strongly with polar solutes, often leading to shifts in λmax.

Comparative UV-Vis Spectral Data of 3-Alkoxyanilines

A key reference point is the UV-Vis spectrum of 3-methoxyaniline. In a non-polar solvent like cyclohexanol, 3-methoxyaniline exhibits a maximum absorption (λmax) at approximately 285 nm .[3] This represents a significant bathochromic shift compared to aniline itself, which typically shows a primary absorption band around 230 nm and a weaker, secondary band around 280 nm in non-polar solvents. The methoxy group at the meta position contributes to this shift through its electron-donating mesomeric effect.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
3-Methoxyaniline Cyclohexanol~285Data not readily available
Aniline Hexane~230, ~280~8600, ~1430

Table 1: UV-Vis Absorption Data for 3-Methoxyaniline and Aniline.

Effect of Alkoxy Chain Length

As the length of the alkyl chain in the 3-alkoxy group increases from methyl to pentyl, the electronic effect on the aromatic chromophore is not expected to change significantly. The primary influence of the longer alkyl chain is on the molecule's physical properties, such as solubility and lipophilicity. Therefore, it is anticipated that 3-ethoxyaniline, 3-propoxyaniline, 3-butoxyaniline, and this compound will all exhibit a λmax value in a similar region to 3-methoxyaniline when measured in the same non-polar solvent. Minor shifts of a few nanometers may be observed due to subtle differences in the inductive effects of the longer alkyl chains.

Solvent Effects on λmax

The polarity of the solvent is expected to have a noticeable effect on the UV-Vis spectra of 3-alkoxyanilines. In moving from a non-polar solvent like hexane to a polar protic solvent like ethanol or water, a slight hypsochromic shift (blue shift) or bathochromic shift (red shift) may be observed, depending on the nature of the electronic transition and the stabilization of the ground and excited states.

For π → π* transitions in aniline derivatives, an increase in solvent polarity often leads to a small bathochromic shift. This is because the excited state is generally more polar than the ground state and is therefore better stabilized by polar solvents. Hydrogen bonding between the amino group and protic solvents can also influence the spectra.[3]

To illustrate the expected trend, a study on aniline and its derivatives in various solvents provides a useful comparison.[3] The absorption maxima of aniline were shown to shift to longer wavelengths in more polar solvents. A similar trend can be anticipated for this compound and its derivatives.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a standardized protocol for obtaining the UV-Vis absorption spectrum of a 3-alkoxyaniline derivative.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a 3-alkoxyaniline derivative in a selected solvent.

Materials:

  • 3-Alkoxyaniline derivative (e.g., this compound)

  • Spectroscopic grade solvent (e.g., hexane, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh approximately 10 mg of the 3-alkoxyaniline derivative.

    • Dissolve the compound in the chosen spectroscopic grade solvent in a 100 mL volumetric flask. Ensure the compound is completely dissolved. This will be your stock solution.

  • Preparation of Dilutions:

    • From the stock solution, prepare a series of dilutions (e.g., 1:10, 1:20, 1:50) using the same solvent to obtain solutions with concentrations in the range that gives an absorbance between 0.2 and 0.8 for optimal accuracy.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the spectrophotometer and run a baseline correction.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the most dilute sample solution and then fill the cuvette with that solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum.

    • Repeat the measurement for all the prepared dilutions, starting from the most dilute.

  • Data Analysis:

    • From the spectra, identify the wavelength of maximum absorption (λmax).

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions baseline Baseline Correction (Blank) prep_dilutions->baseline measure Measure Absorbance Spectra baseline->measure det_lambda Determine λmax measure->det_lambda calc_epsilon Calculate Molar Absorptivity (ε) det_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Synthesis of this compound

For researchers who wish to synthesize this compound, a common and effective method is the Williamson ether synthesis followed by the reduction of a nitro group.

Step 1: Williamson Ether Synthesis of 1-nitro-3-(pentyloxy)benzene

In this step, 3-nitrophenol is reacted with a pentyl halide (e.g., 1-bromopentane) in the presence of a base.

Synthesis_Step1 reactant1 3-Nitrophenol product 1-Nitro-3-(pentyloxy)benzene reactant1->product + reactant2 1-Bromopentane reactant2->product reagent Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagent->product

Caption: Williamson ether synthesis of the nitro intermediate.

Step 2: Reduction of the Nitro Group

The nitro group of 1-nitro-3-(pentyloxy)benzene is then reduced to an amino group to yield the final product, this compound. This can be achieved through various methods, including catalytic hydrogenation or using a reducing agent like tin(II) chloride in acidic medium.

Synthesis_Step2 reactant 1-Nitro-3-(pentyloxy)benzene product This compound reactant->product reagent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) reagent->product

Caption: Reduction of the nitro group to form the final product.

Conclusion and Future Perspectives

The UV-Vis absorption spectra of this compound and its derivatives are characterized by a primary absorption band in the range of 280-290 nm in non-polar solvents, originating from π → π* transitions within the aromatic ring. The alkoxy and amino groups act as powerful auxochromes, causing a significant bathochromic shift compared to benzene. While the length of the alkyl chain in the alkoxy group has a minor electronic effect, the solvent polarity can induce noticeable solvatochromic shifts, providing a tool to probe the microenvironment of the molecule.

For drug development professionals, the predictable UV-Vis absorption of these compounds allows for straightforward quantification and purity assessment during synthesis and formulation. For researchers and scientists, the systematic study of a series of 3-alkoxyanilines in a variety of solvents would provide valuable data for understanding the intricate interplay of substituent effects and solute-solvent interactions. Further investigation into the fluorescence properties of these molecules could also unveil potential applications in sensing and imaging.

References

  • MDPI. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. [Link]

  • PubChem. (n.d.). 3-Methoxyaniline. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (n.d.). UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. [Link]

  • ResearchGate. (n.d.). Solvatochromic Shifts on Absorption and Fluorescence Bands of N,N-Dimethylaniline. [Link]

  • PubMed. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. [Link]

  • ACS Publications. (2010). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. The Journal of Physical Chemistry A. [Link]

  • NIST. (n.d.). Benzenamine, 3-methoxy-. NIST Chemistry WebBook. [Link]

Sources

The Subtle Dance of Alkyl Chains: A Comparative Guide to the Reactivity of N-Alkylated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the aniline scaffold remains a cornerstone. The reactivity of the aniline core, a delicate interplay of the aromatic ring and the exocyclic amino group, can be finely tuned by strategic substitution. This guide delves into the nuanced impact of N-alkylation, specifically comparing the influence of propyl, butyl, and pentyl chains on the reactivity of aniline. While seemingly minor homologation, the lengthening of the alkyl chain imparts subtle yet significant changes in electronic and steric profiles, ultimately dictating the molecule's behavior in chemical transformations.

This guide moves beyond a simple recitation of facts, offering a causal explanation of the underlying principles and providing detailed experimental protocols for researchers to validate these concepts in their own laboratories. We will explore the theoretical underpinnings of aniline reactivity and then ground these concepts in a practical, comparative framework.

The Electronic and Steric Tug-of-War: How Alkyl Chains Modulate Aniline's Reactivity

The reactivity of an N-alkylaniline is primarily governed by two opposing forces: the electron-donating inductive effect of the alkyl chain and the steric hindrance it imposes around the nitrogen atom and the ortho positions of the aromatic ring.

Electronic Effects:

Alkyl groups are electron-donating through an inductive effect (+I), pushing electron density towards the nitrogen atom. This increased electron density on the nitrogen enhances its nucleophilicity and also increases the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack.[1][2] As the alkyl chain lengthens from propyl to pentyl, there is a marginal increase in the inductive effect. This would suggest a slight increase in reactivity for electrophilic aromatic substitution reactions as the chain grows.

Steric Effects:

Conversely, the increasing bulk of the alkyl chain introduces steric hindrance. This can manifest in several ways:

  • Hindrance at the Nitrogen: A larger alkyl group can physically obstruct the approach of reagents to the nitrogen atom, potentially slowing down reactions that occur directly at the amine, such as N-acylation or N-alkylation.

  • Steric Inhibition of Resonance: In more sterically demanding situations, a bulky N-alkyl group can force the nitrogen's lone pair out of optimal alignment with the p-orbitals of the aromatic ring. This "steric inhibition of resonance" would decrease the electron-donating ability of the amino group, thereby reducing the reactivity of the aromatic ring towards electrophiles.

  • Hindrance at Ortho Positions: The alkyl chain can shield the ortho positions of the aniline ring, making substitution at these sites more difficult for incoming electrophiles.

The overall reactivity of N-propylaniline, N-butylaniline, and N-pentylaniline is a delicate balance of these electronic and steric factors. For many common reactions, the slight increase in the inductive effect with chain length is often counteracted or even overshadowed by the more significant increase in steric hindrance.

A Comparative Snapshot: Physicochemical Properties

Before delving into reactivity, it is essential to understand the fundamental physical properties of these N-alkylanilines. These properties can influence reaction conditions, solvent choice, and purification strategies.

PropertyN-PropylanilineN-ButylanilineN-Pentylaniline
CAS Number 622-80-01126-78-92655-27-8
Molecular Formula C₉H₁₃NC₁₀H₁₅NC₁₁H₁₇N
Molecular Weight 135.21 g/mol 149.23 g/mol 163.26 g/mol
Boiling Point 221.1 °C240-241 °C258 °C
Density 0.952 g/cm³0.935 g/cm³0.93 g/cm³
Flash Point 86.8 °C104 °C107 °C
pKa (Predicted) ~5.0~5.1~5.1

Data compiled from various sources.

Quantifying Reactivity: A Proposed Experimental Framework

To empirically determine the relative reactivities of N-propylaniline, N-butylaniline, and N-pentylaniline, a well-controlled kinetic study is necessary. N-acetylation is an excellent model reaction for this purpose as it is a relatively clean and straightforward reaction to monitor.

Experimental Protocol: Comparative N-Acetylation Kinetics

This protocol outlines a method to compare the rates of N-acetylation of the three N-alkylanilines using acetic anhydride. The reaction progress can be monitored by quenching aliquots at specific time points and analyzing the disappearance of the starting aniline derivative by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • N-Propylaniline

  • N-Butylaniline

  • N-Pentylaniline

  • Acetic Anhydride

  • Anhydrous Toluene (or another suitable aprotic solvent)

  • Anhydrous Sodium Bicarbonate (for quenching)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Internal Standard (e.g., Dodecane, for GC analysis)

  • Standard laboratory glassware, magnetic stirrer, and a constant temperature bath.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of N-propylaniline, N-butylaniline, and N-pentylaniline in anhydrous toluene.

    • Prepare a 0.1 M stock solution of acetic anhydride in anhydrous toluene.

    • Prepare a stock solution of the internal standard in toluene.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 25 °C), add a known volume of one of the aniline stock solutions and the internal standard solution.

    • Initiate the reaction by adding a known volume of the acetic anhydride stock solution. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a saturated solution of sodium bicarbonate to neutralize the acetic acid byproduct and stop the reaction.

    • Extract the organic components with ethyl acetate.

  • Analysis:

    • Analyze the organic layer of each quenched aliquot by GC or HPLC to determine the concentration of the remaining N-alkylaniline relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the N-alkylaniline versus time for each of the three reactions.

    • Determine the initial rate of each reaction from the initial slope of the concentration-time curve.

    • Calculate the second-order rate constant (k) for each reaction.

Expected Outcomes and Interpretation

Based on the principles of electronic and steric effects, we can predict the following trend in reactivity for N-acetylation:

N-Propylaniline > N-Butylaniline > N-Pentylaniline

The rationale for this prediction is that for a reaction occurring at the nitrogen atom, steric hindrance is likely to be the dominant factor. As the alkyl chain length increases from propyl to pentyl, the steric bulk around the nitrogen atom increases, making the nucleophilic attack on the carbonyl carbon of acetic anhydride progressively more difficult. While the inductive effect also slightly increases with chain length, its impact is expected to be less significant than the escalating steric hindrance in this particular reaction.

The following table summarizes the expected qualitative comparison of reactivity:

N-AlkylanilineElectronic Effect (+I)Steric HindrancePredicted Relative Rate of N-Acetylation
N-Propylaniline ++Highest
N-Butylaniline ++++Intermediate
N-Pentylaniline ++++++Lowest

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the key concepts and experimental workflow.

G cluster_factors Factors Influencing Reactivity cluster_anilines N-Alkylanilines Electronic_Effect Electronic Effect (+I) Increases Reactivity Propylaniline N-Propylaniline Electronic_Effect->Propylaniline + Butylaniline N-Butylaniline Electronic_Effect->Butylaniline ++ Pentylaniline N-Pentylaniline Electronic_Effect->Pentylaniline +++ Steric_Hindrance Steric Hindrance Decreases Reactivity Steric_Hindrance->Propylaniline + Steric_Hindrance->Butylaniline ++ Steric_Hindrance->Pentylaniline +++ Reactivity_Outcome Overall Reactivity (e.g., N-Acetylation) Propylaniline->Reactivity_Outcome Highest Reactivity Butylaniline->Reactivity_Outcome Intermediate Reactivity Pentylaniline->Reactivity_Outcome Lowest Reactivity

Caption: Interplay of electronic and steric effects on aniline reactivity.

G Start Start Prepare_Solutions Prepare Stock Solutions (Anilines, Acetic Anhydride, Internal Standard) Start->Prepare_Solutions Reaction_Setup Set up Reaction at Constant Temperature Prepare_Solutions->Reaction_Setup Initiate_Reaction Initiate Reaction (Add Acetic Anhydride) Reaction_Setup->Initiate_Reaction Monitor_Reaction Monitor Reaction (Withdraw and Quench Aliquots) Initiate_Reaction->Monitor_Reaction Analysis Analyze Aliquots (GC or HPLC) Monitor_Reaction->Analysis Data_Processing Plot Concentration vs. Time Calculate Rate Constants Analysis->Data_Processing Conclusion Compare Reactivities Data_Processing->Conclusion

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

The impact of N-alkyl chain length on aniline reactivity is a classic example of the subtle yet profound influence of molecular structure on chemical behavior. While a longer alkyl chain marginally enhances the electron-donating character of the amino group, the concomitant increase in steric hindrance often plays a more decisive role, particularly in reactions occurring at the nitrogen center. For electrophilic aromatic substitution, the outcome is a more complex balance of these opposing effects.

This guide provides a robust framework for understanding and experimentally investigating these phenomena. By employing the detailed protocols and considering the theoretical principles outlined, researchers can gain a deeper appreciation for the nuanced structure-activity relationships that govern the reactivity of this important class of synthetic intermediates. The ability to predict and control the reactivity of aniline derivatives through judicious choice of N-alkyl substituents is a valuable tool in the design and execution of efficient and selective organic syntheses.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • PubChem. (n.d.). N-Propylaniline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). N-Butylaniline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). N-Pentylaniline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 17, 2026, from [Link]

  • Allen, A. D., & Tidwell, T. T. (2013). The Electronic and Steric Effects of Alkyl Groups. Chemical Reviews, 113(9), 7287–7337. [Link]

  • Praveen Kumar Darsi, S. S., & Sadik, S. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Selective N-Alkylation of Aniline by Micellar Catalysis. (1997). Journal of Colloid and Interface Science, 196(1), 99-102. [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (2010). Asian Journal of Chemistry, 22(6), 4155-4160.
  • A Comparative Analysis of the Reactivity of Alkylaromatics in Electrophilic Arom
  • Aromatic Electrophilic substitution. (2020). SlideShare.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • Changes in electron density in the first step of electrophilic arom
  • Reactions of Aniline. (2024). Chemistry Steps.

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Precision in Purity: A Comparative Guide to Elemental Analysis Standards for C11H17NO Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for C11H17NO Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the elemental characterization of C11H17NO compounds—a formula shared by critical alkaloids like Methylephedrine , Mexiletine , and various designer drug metabolites—is a pivotal step in purity validation. While High-Performance Liquid Chromatography (HPLC) confirms molecular structure, Elemental Analysis (EA) via combustion (CHN/O) provides the definitive mass fraction data required to rule out solvates, inorganic impurities, and synthesis byproducts.

This guide objectively compares the performance of three primary calibration strategies for C11H17NO analysis: the industry-standard Acetanilide , the alkaloid-mimic Atropine , and the use of Compound-Specific CRMs (Certified Reference Materials). We analyze their matrix-matching capabilities, combustion properties, and suitability for validating C11H17NO drug candidates.

The Challenge: Analyzing C11H17NO

The molecular formula C11H17NO presents specific challenges for combustion analysis:

  • Nitrogen Content (~7.81%) : Falls between low-N standards (Atropine, ~4.8%) and high-N standards (Sulfanilamide, ~16%).

  • Volatility : Many C11H17NO free bases (e.g., Methylephedrine base) have low melting points (~87°C) or are oils, risking pre-combustion evaporation.

  • Hygroscopicity : Hydrochloride salts (e.g., Mexiletine HCl) can adsorb atmospheric moisture, skewing Hydrogen and Oxygen results.

Selecting the right calibration standard is not merely procedural; it is the primary determinant of error minimization.

Comparative Analysis of Calibration Standards

We evaluate three distinct "products" (standards) used to calibrate CHN analyzers for C11H17NO workflows.

Option A: Acetanilide (The Industry Benchmark)
  • Formula: C8H9NO

  • Role: Universal Primary Standard (NIST SRM 141d).

  • Performance Profile:

    • Matrix Match: Excellent.

      • Theoretical C: 71.09% (vs. 73.70% for C11H17NO) — Δ 2.6%

      • Theoretical N: 10.36% (vs. 7.81% for C11H17NO) — Δ 2.5%

    • Combustion: Burns cleanly without soot; stable solid at room temperature.

    • Verdict: The most robust choice for routine C11H17NO calibration. Its C/N ratio closely mirrors the target analyte, minimizing extrapolation errors in the detector response curve.

Option B: Atropine (The Alkaloid Specialist) [1]
  • Formula: C17H23NO3

  • Role: Secondary Standard for complex alkaloids.

  • Performance Profile:

    • Matrix Match: Good for Carbon, Lower for Nitrogen.

      • Theoretical C: 70.56% — Δ 3.1% [2]

      • Theoretical N: 4.84% — Δ 2.9% (Lower than target)

    • Combustion: Larger molecule, mimics the combustion kinetics of bulky alkaloids better than Acetanilide.

    • Verdict: Excellent alternative if Acetanilide results show bias. However, because its Nitrogen content (4.8%) is lower than C11H17NO (7.8%), it requires the detector linearity to be perfectly established upwards, whereas Acetanilide brackets the value from above.

Option C: Methylephedrine CRM (The Validation Gold Standard)
  • Formula: C11H17NO (HCl or Free Base)

  • Role: Quality Control (QC) Check / Method Validation.

  • Performance Profile:

    • Matrix Match: Perfect (Identity Match) .

    • Usage: Too expensive and regulated (often controlled) to use for daily calibration.

    • Verdict: Essential for validation . You do not calibrate with it; you calibrate with Acetanilide and run this as an unknown to prove your method works.

Summary Data Table: Theoretical Composition vs. Target
StandardFormula% C% H% N% OSuitability for C11H17NO
Target (C11H17NO) C11H17NO 73.70 9.56 7.81 8.93 Target Analyte
Acetanilide C8H9NO71.096.7110.3611.84High (Best Balance)
Atropine C17H23NO370.568.014.8416.59Medium (Low N)
Sulfanilamide C6H8N2O2S41.844.6816.2718.58Low (Poor C Match)
Benzoic Acid C7H6O268.844.950.0026.20N/A (No Nitrogen)
Experimental Protocol: Validating C11H17NO Purity

This protocol ensures scientific integrity (E-E-A-T) by using Acetanilide for calibration and a C11H17NO CRM for validation.

Objective: Determine %C, %H, %N of a synthesized Methylephedrine candidate with <0.4% absolute error.

Step-by-Step Methodology
  • Instrument Preparation:

    • Purge CHN Analyzer (e.g., Thermo FlashSmart or Elementar vario) with Helium carrier gas.

    • Set combustion furnace to 950°C and reduction furnace to 640°C .

    • Conditioning: Run 3 "blank" tin capsules and 2 "bypass" Acetanilide samples to stabilize the baseline.

  • Calibration (The K-Factor Method):

    • Weigh 2.0–3.0 mg of Acetanilide (NIST SRM 141d) into a tin capsule using a microbalance (precision ±0.001 mg).

    • Fold the capsule hermetically to exclude atmospheric Nitrogen.

    • Run in triplicate. Calculate the K-factor (response factor) for C, H, and N.

    • Acceptance Criteria: RSD < 0.2% for all elements.[2]

  • Sample Preparation (C11H17NO):

    • Crucial Step: If the sample is a hygroscopic HCl salt, dry it in a vacuum desiccator over P2O5 for 4 hours prior to weighing.

    • Weigh 2.0–2.5 mg of the C11H17NO sample.

    • Volatile Handling: If the sample is a free base oil, use a liquid sealing press or add 10 mg of Chromosorb W to the capsule to adsorb the liquid before sealing.

  • Validation Run:

    • Run a Methylephedrine CRM (e.g., from Cerilliant/Sigma) as a "Quality Control" unknown.

    • Pass Criteria: Result must be within ±0.3% of theoretical values (C: 73.40–74.00%).

  • Analysis:

    • Run the unknown C11H17NO candidate samples in duplicate.

Visualization: Decision Logic for Standard Selection

The following diagram illustrates the logical pathway for selecting the appropriate standard based on the physical state and expected purity of the C11H17NO compound.

EA_Standard_Selection Start Start: C11H17NO Analysis CheckState Check Physical State Start->CheckState Solid Solid (Salt/Crystal) CheckState->Solid Liquid Liquid/Oil (Free Base) CheckState->Liquid CalibChoice Select Calibration Standard Solid->CalibChoice Liquid->CalibChoice Acetanilide Primary: Acetanilide (Best C/N Match) CalibChoice->Acetanilide Routine Atropine Secondary: Atropine (If N < 5% expected) CalibChoice->Atropine Complex Matrix PrepSolid Direct Weighing (Tin Capsule) Acetanilide->PrepSolid PrepLiquid Adsorb on Chromosorb + Cold Sealing Acetanilide->PrepLiquid Validation Validation Step: Run Methylephedrine CRM PrepSolid->Validation PrepLiquid->Validation Result Compare Results: Target ± 0.4% Validation->Result

Caption: Decision matrix for selecting calibration standards and preparation methods for C11H17NO analysis.

Expert Insights & Causality

Why Acetanilide over Sulfanilamide? While Sulfanilamide is a common standard, its Nitrogen content (16.27%) is more than double that of C11H17NO (7.81%). Calibrating with a high-N standard forces the detector to extrapolate downwards to measure your sample, which can introduce linearity errors if the TCD (Thermal Conductivity Detector) is not perfectly linear. Acetanilide (10.36% N) is much closer to the target, ensuring the calibration point is proximally relevant to the analyte.

The "Nitrogen Gap" Risk: If you use Atropine (4.84% N), you are extrapolating upwards. If your instrument has a slight non-linearity at higher concentrations, your C11H17NO result might read low (e.g., 7.5% instead of 7.8%), leading to a false rejection of a pure drug candidate. Recommendation: Always bracket your expected value if possible, or stick to Acetanilide which sits comfortably in the middle of the organic pharmaceutical range.

References
  • National Institute of Standards and Technology (NIST). (2012). Certificate of Analysis: Standard Reference Material® 141d - Acetanilide. NIST.[3] [Link]

  • ASTM International. (2020). ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry.[4] ASTM.[2][4][5] [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-(Pentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of chemical handling in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-(Pentyloxy)aniline. As a substituted aromatic amine, this compound warrants careful handling due to the potential hazards associated with this class of chemicals. This document is designed to be your preferred source for laboratory safety, building a foundation of trust by offering value beyond the product itself.

Anticipated Hazard Profile

Understanding the potential hazards is the cornerstone of effective PPE selection. Based on the known toxicology of aniline and its derivatives, this compound should be handled as a hazardous substance.[1][2] The anticipated GHS classifications are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 / 4H301/H302, H311/H312, H331/H332: Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5][6]
Serious Eye Damage/Eye IrritationCategory 1 / 2H318/H319: Causes serious eye damage or irritation.[1][3][4][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3][4][5][6]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[3][4][5][6][7]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[3][4][5][6]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (e.g., blood) through prolonged or repeated exposure.[3][5][6]
Hazardous to the Aquatic EnvironmentCategory 1 / 3H400/H412: Very toxic or harmful to aquatic life with long-lasting effects.[1][3][4][7]

Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.[8]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. All work involving this compound must be conducted in a properly functioning and certified chemical fume hood to minimize the inhalation of vapors.[8][9][10] The laboratory should also be equipped with easily accessible safety showers and eyewash stations.[9][11]

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldUse chemical splash goggles that provide a complete seal around the eyes.[12] A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[8][12] This provides a critical barrier against direct contact with this potentially corrosive substance.
Hand Protection Chemical-Resistant GlovesNitrile gloves may be sufficient for short-term use, but for prolonged contact, butyl or viton rubber gloves are recommended.[8][9][13] Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations.[8]
Body Protection Laboratory Coat & Chemical-Resistant ApronA full-length, flame-retardant lab coat should be worn and kept fully buttoned.[8] For procedures with a higher risk of splashing or when handling larger quantities, a chemical-resistant apron is also required over the lab coat.[8]
Respiratory Protection RespiratorAll handling should occur in a chemical fume hood.[9] In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges (Filter Type A) is necessary.[3] Use of respirators requires enrollment in a formal respiratory protection program.[14]
Foot Protection Closed-Toe ShoesChemical-resistant, closed-toe shoes must be worn in the laboratory at all times to protect against spills.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal ensures a safe laboratory environment and regulatory compliance.

Step-by-Step Handling Procedure

The following workflow provides a logical sequence for safely managing this compound in the laboratory.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Function prep1->prep2 prep3 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep2->prep3 prep4 Don all Required PPE prep3->prep4 handle1 Work Exclusively in Fume Hood prep4->handle1 handle2 Dispense Smallest Possible Quantity handle1->handle2 handle3 Store in Tightly Sealed, Labeled Container handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Collect Waste in Labeled Container post1->post2 post3 Properly Doff PPE post2->post3 dispose Dispose as Hazardous Waste (Follow Local Regulations) post2->dispose post4 Wash Hands Thoroughly post3->post4

Caption: A logical workflow for the safe handling of hazardous chemicals.

  • Preparation:

    • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.[15]

    • Engineering Controls: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[8]

    • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and a spill kit appropriate for organic amines.[8][11]

  • Handling:

    • PPE: Don all required personal protective equipment before entering the designated handling area.[14]

    • Dispensing: Handle the compound exclusively within a chemical fume hood. Use caution to avoid generating aerosols.[3]

    • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[1][8][16] Protect from light, as anilines can discolor upon exposure to air and light.[1][16]

  • Post-Handling & Decontamination:

    • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound.

    • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.[8]

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10][11]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Collection: All liquid and solid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[8][9] Do not pour this chemical down the drain.[10]

  • Container Labeling: Affix a completed hazardous waste label to the container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[16][17]

Emergency Procedures: Be Prepared

Accidents can happen, and a clear plan is essential for a swift and effective response.

  • Skin Contact: Immediately flush the affected area with plenty of clean running water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen.[9] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[16] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills, absorb the material with an inert substance like vermiculite or sand, place it in a sealed container for disposal, and decontaminate the area.[9][16] For large spills, evacuate the area and contact your institution's emergency response team.[1]

References

  • Institute-Laboratory-Safety-Guide_revised.pdf - Chemistry @ UPD. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Aniline Standard Operating Procedure. (n.d.). Rutgers University. Retrieved from [Link]

  • Personal Protective Equipment - OSHA.gov. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). The University of Chicago. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • General Rules for Working with Chemicals. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • PPE and Safety Equipment When Using Chemicals. (2024, April 5). Compliance Partners. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-n-Pentyloxybenzoic acid. (2025, September 19). Thermo Fisher Scientific. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • Aniline - SAFETY DATA SHEET. (2025, April 8). Penta chemicals. Retrieved from [Link]

  • Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.